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  • Product: Fmoc-4-methoxy-L-homophenylalanine
  • CAS: 205182-52-1

Core Science & Biosynthesis

Foundational

Fmoc-4-methoxy-L-homophenylalanine: Structural Elucidation, Physicochemical Properties, and Applications in Peptide Engineering

Executive Summary Fmoc-4-methoxy-L-homophenylalanine—frequently cataloged as Fmoc-L-HomoTyr(Me)-OH or Fmoc-O-methyl-L-homotyrosine—is a highly specialized, non-standard amino acid derivative utilized extensively in solid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fmoc-4-methoxy-L-homophenylalanine—frequently cataloged as Fmoc-L-HomoTyr(Me)-OH or Fmoc-O-methyl-L-homotyrosine—is a highly specialized, non-standard amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and advanced drug development ([1]). By incorporating an extended carbon backbone and a methoxy-substituted aromatic ring, this compound enables medicinal chemists to engineer peptidomimetics with enhanced proteolytic stability, altered lipophilicity, and specific receptor binding profiles. This whitepaper details its structural mechanics, exact molecular weight calculations, and self-validating experimental protocols for its integration into synthetic peptides.

Molecular Identity & Physicochemical Properties

The molecular integrity of Fmoc-4-methoxy-L-homophenylalanine is defined by its precise structural composition. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an L-homophenylalanine core, where the aromatic ring is substituted with a methoxy group at the para (4-) position.

Quantitative Data Summary

To facilitate easy comparison and reference during synthesis planning, the core physicochemical properties are summarized below:

PropertyValue
Chemical Name Fmoc-4-methoxy-L-homophenylalanine
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-methoxyphenyl)butanoic acid
Common Synonyms Fmoc-L-HomoTyr(Me)-OH; Fmoc-O-methyl-L-homotyrosine
CAS Registry Number 205182-52-1
Molecular Formula C₂₆H₂₅NO₅
Molecular Weight 431.49 g/mol
Appearance White to off-white lyophilized powder
Purity (Chiral HPLC) ≥ 95.0% – 99.5%
Storage Conditions 0–8 °C, dry and dark environment
Molecular Weight Calculation Breakdown

The exact molecular weight of 431.49 g/mol () is derived from its empirical formula (C₂₆H₂₅NO₅) through the following atomic mass summation:

  • Carbon (C): 26 atoms × 12.011 g/mol = 312.286 g/mol

  • Hydrogen (H): 25 atoms × 1.008 g/mol = 25.200 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 5 atoms × 15.999 g/mol = 79.995 g/mol

  • Total Calculated Mass: 431.488 g/mol (Standardized to 431.49 g/mol in commercial catalogs).

Structural Anatomy & Mechanistic Significance

The utility of Fmoc-4-methoxy-L-homophenylalanine in drug development is rooted in the causality of its tripartite structural design. Each domain serves a specific, calculated purpose in either synthesis or biological function ([2]):

  • Fmoc Protecting Group : The 9-fluorenylmethoxycarbonyl (Fmoc) group provides robust, base-labile protection of the alpha-amino group. Causality: It ensures orthogonality during SPPS, allowing for sequential peptide elongation without premature cleavage of acid-labile side-chain protecting groups.

  • Homophenylalanine Backbone : The inclusion of an additional methylene (-CH₂-) group between the alpha-carbon and the aromatic ring extends the side chain. Causality: This structural modification is critical for designing protease-resistant peptides. Standard proteolytic enzymes (e.g., chymotrypsin) fail to recognize the extended spatial arrangement, thereby increasing the biological half-life of the therapeutic peptide in vivo.

  • 4-Methoxy Substitution : The O-methylation of the para-hydroxyl group eliminates the hydrogen-bond donating capability of a standard tyrosine phenol while retaining its hydrogen-bond accepting nature. Causality: This modification increases the overall lipophilicity of the residue, enhancing membrane permeability and potentially improving blood-brain barrier (BBB) transit for neuroactive peptides without sacrificing the steric bulk required for receptor docking.

G Fmoc Fmoc Group (Base-labile protection) AlphaC Alpha-Carbon Core (Chiral center) Fmoc->AlphaC Protects N-terminus Carboxyl Carboxyl Group (Coupling site) AlphaC->Carboxyl Forms peptide bond HomoSpacer Homo-Spacer (-CH2-CH2-) (Protease resistance) AlphaC->HomoSpacer Side chain extension MethoxyPhenyl 4-Methoxy-Phenyl Ring (Lipophilicity/Tyr mimic) HomoSpacer->MethoxyPhenyl Aromatic functionality

Functional domains and structural logic of Fmoc-4-methoxy-L-homophenylalanine.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Protocol

To ensure high-fidelity incorporation of Fmoc-4-methoxy-L-homophenylalanine into a growing peptide chain, a self-validating SPPS protocol must be employed. The slight steric bulk of the homophenylalanine side chain necessitates optimized activation and coupling parameters to prevent incomplete acylation and epimerization.

Step-by-Step Methodology
  • Resin Swelling : Suspend Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene/PEG matrix, maximizing the accessibility of reactive amine sites for the incoming bulky amino acid.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for two cycles (5 min, then 10 min).

    • Causality: Piperidine induces a base-catalyzed beta-elimination, cleaving the Fmoc group from the N-terminus and releasing a reactive primary amine.

  • Amino Acid Activation : Dissolve 3.0 equivalents of Fmoc-4-methoxy-L-homophenylalanine and 3.0 equivalents of Oxyma Pure in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

    • Causality: DIC forms a highly reactive O-acylisourea intermediate. Oxyma Pure is selected over traditional HOBt because it superiorly suppresses racemization (epimerization) and accelerates the formation of the active ester, which is critical for non-standard amino acids.

  • Coupling Reaction : Transfer the activated mixture to the resin. Agitate at room temperature for 90 minutes.

    • Causality: Extended coupling time compensates for the steric hindrance introduced by the extended homophenylalanine side chain, ensuring complete peptide bond formation.

  • Validation (Kaiser Test) : Perform a Kaiser (ninhydrin) test on a small resin cleavage sample.

    • Causality: A colorless/yellow bead indicates complete coupling (a self-validating success metric). A blue bead indicates unreacted amines, necessitating a secondary coupling cycle.

  • Washing : Wash the resin with DMF (5 × 1 min) to remove excess reagents and the diisopropylurea byproduct before the next cycle.

SPPS Resin 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Activate 3. Amino Acid Activation (DIC + Oxyma Pure) Deprotect->Activate Couple 4. Coupling Reaction (Fmoc-HoPhe(4-OMe)-OH, 90 min) Activate->Couple Validate 5. Kaiser Test Validation (Check for unreacted amines) Couple->Validate Validate->Activate If blue (Double Couple) Wash 6. Washing Steps (DMF, 5x) Validate->Wash If colorless (Success) Wash->Deprotect Next Cycle

Optimized SPPS workflow for coupling Fmoc-4-methoxy-L-homophenylalanine.

References

Sources

Exploratory

High-Resolution Mass Spectrometry and Isotopic Profiling of Fmoc-4-methoxy-L-homophenylalanine: A Technical Whitepaper

Executive Summary & Chemical Significance The integration of non-canonical amino acids (ncAAs) into solid-phase peptide synthesis (SPPS) has revolutionized the development of peptide therapeutics, enabling the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The integration of non-canonical amino acids (ncAAs) into solid-phase peptide synthesis (SPPS) has revolutionized the development of peptide therapeutics, enabling the design of molecules with enhanced proteolytic stability, highly specific target engagement, and tunable pharmacokinetics[1]. Among these engineered building blocks, Fmoc-4-methoxy-L-homophenylalanine (CAS 205182-52-1) is highly valued[2]. The homo-aliphatic spacer combined with a para-methoxy substitution provides unique steric and electronic properties, making it an ideal residue for probing deep hydrophobic binding pockets in G-protein-coupled receptors (GPCRs) and other complex targets[3].

Because impurities or isotopic variations in ncAAs can propagate exponentially during iterative SPPS, rigorous analytical characterization is mandatory. High-Resolution Mass Spectrometry (HRMS), particularly utilizing Orbitrap mass analyzers, serves as the gold standard for validating the exact mass, isotopic fidelity, and structural identity of this precursor[4][5].

Chemical Architecture & Theoretical Mass Modeling

Before initiating MS analysis, establishing the theoretical mass and isotopic envelope is critical for setting the accurate-mass extraction windows.

  • Chemical Formula: C₂₆H₂₅NO₅[6]

  • Monoisotopic Mass Calculation:

    • Carbon (C): 26 × 12.000000 = 312.000000 Da

    • Hydrogen (H): 25 × 1.007825 = 25.195625 Da

    • Nitrogen (N): 1 × 14.003074 = 14.003074 Da

    • Oxygen (O): 5 × 15.994915 = 79.974575 Da

    • Total Exact Mass (Neutral): 431.173274 Da[7]

In positive Electrospray Ionization (ESI+), the primary species observed is the protonated adduct [M+H]⁺ at m/z 432.1806 .

Table 1: Theoretical Isotopic Distribution (Positive Mode)

The isotopic architecture is heavily influenced by the 26 carbon atoms, resulting in a prominent M+1 peak driven by the ~1.07% natural abundance of ¹³C.

Isotopem/z [M+H]⁺Relative Abundance (%)Primary Elemental Contributors
M 432.1806100.00¹²C, ¹H, ¹⁴N, ¹⁶O
M+1 433.1840~28.92¹³C₁
M+2 434.1870~4.92¹³C₂, ¹⁸O₁
M+3 435.1901~0.61¹³C₃, (¹³C₁ + ¹⁸O₁)

Analytical Methodology: The Self-Validating HRMS Protocol

Orbitrap mass analyzers offer exceptional spectral accuracy and resolving power (up to 140,000 FWHM at m/z 200)[5]. However, to guarantee a mass error of < 3 ppm, the analytical workflow must be designed as a self-validating system [4]. This means the protocol inherently proves its own accuracy through pre- and post-batch System Suitability Tests (SST)[4].

Step-by-Step LC-ESI-HRMS Protocol
  • Sample Preparation: Dissolve lyophilized Fmoc-4-methoxy-L-homophenylalanine powder in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water, supplemented with 0.1% Formic Acid to promote protonation[8]. Dilute to a final working concentration of 1 µg/mL to prevent detector saturation and space-charge effects in the Orbitrap C-trap[5].

  • Pre-Batch System Suitability Test (SST): Inject a standardized calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Verify that the mass error is strictly < 3 ppm across the m/z 100–600 range[4].

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. This step isolates the analyte from potential ion-suppressing matrix components[9].

  • Ionization & Acquisition (ESI+): Operate the HESI source in positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and S-lens RF level to 50[8]. Acquire full MS1 scans at 100,000 resolution.

  • Post-Batch Validation: Immediately re-inject the SST calibration mixture following the sample batch. If the mass accuracy drifts beyond 3 ppm, the intervening sample data is invalidated and the instrument must be recalibrated[4].

HRMS_Workflow Start Sample Prep 1 µg/mL in ACN/H2O SST1 Pre-Batch SST Verify < 3 ppm Error Start->SST1 LCMS LC-ESI-HRMS Orbitrap Analysis SST1->LCMS SST2 Post-Batch SST Drift Verification LCMS->SST2 Data Data Interpretation Isotopic & CID Analysis SST2->Data

Caption: Self-Validating HRMS Workflow for Non-Canonical Amino Acids.

Mechanistic Insights into Fragmentation (Causality)

While MS1 provides the exact mass, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to confirm the structural topology. The fragmentation of Fmoc-protected amino acids is highly deterministic, governed by the lability of the carbamate linker[8][10].

  • Formation of the Fluorenylmethyl Cation (m/z 179.0855): The lowest-energy fragmentation pathway involves the heterolytic cleavage of the C-O bond within the Fmoc group. This releases the 9-fluorenylmethyl cation, which is highly resonance-stabilized by its conjugated biphenyl-like ring system[8]. This peak is the universal diagnostic marker for all Fmoc-derivatives.

  • Neutral Loss of the Fmoc Group (-222 Da): Alternatively, the entire Fmoc protecting group can be eliminated as a neutral species (dibenzofulvene + CO₂), yielding the protonated core of 4-methoxy-L-homophenylalanine at m/z 210.1125 [8][10].

  • Backbone Cleavages: Subsequent higher-energy collisions induce the loss of water (-18 Da) from the C-terminal carboxylic acid, or ammonia (-17 Da) from the deprotected amine[10].

CID_Fragmentation Precursor [M+H]+ m/z 432.1806 Fmoc Fluorenylmethyl Cation m/z 179.0855 Precursor->Fmoc C-O Cleavage Neutral [M+H - Fmoc]+ m/z 210.1125 Precursor->Neutral Neutral Loss (222 Da) LossH2O Loss of H2O (-18 Da) Neutral->LossH2O Carboxyl Cleavage

Caption: Primary CID Fragmentation Pathways of Fmoc-Protected Amino Acids.

Conclusion

The analytical validation of Fmoc-4-methoxy-L-homophenylalanine requires a synthesis of theoretical isotopic modeling and rigorous instrumental execution. By employing a self-validating Orbitrap HRMS protocol and understanding the mechanistic causality behind CID fragmentation pathways, researchers can confidently verify the structural integrity of this non-canonical amino acid prior to its incorporation into complex peptide therapeutics.

References

  • Echo BioSystems - N-Fmoc-4-methoxy-L-homophenylalanine URL: [Link]

  • Journal of the American Chemical Society (ACS) - Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis URL:[Link]

  • MDPI - Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins URL: [Link]

  • NIH/PMC - Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry URL:[Link]

  • NIH/PubMed - Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization URL: [Link]

  • Analytical Chemistry (ACS) - Characterization of the Spectral Accuracy of an Orbitrap Mass Analyzer Using Isotope Ratio Mass Spectrometry URL:[Link]

  • NIH/PubMed - Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)) URL:[Link]

Sources

Foundational

The Strategic Role of 4-Methoxy-L-homophenylalanine in Modern Peptidomimetics and Drug Design

An In-Depth Technical Guide Executive Summary The development of peptide-based therapeutics is often hampered by inherent liabilities, primarily poor metabolic stability and limited bioavailability, which curtail their c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The development of peptide-based therapeutics is often hampered by inherent liabilities, primarily poor metabolic stability and limited bioavailability, which curtail their clinical potential.[1][2][3] The strategic incorporation of non-natural amino acids (UAAs) has emerged as a cornerstone of peptidomimetic design, enabling scientists to overcome these hurdles.[4] Among the diverse arsenal of available UAAs, 4-methoxy-L-homophenylalanine stands out as a particularly versatile building block. This guide provides a detailed examination of its physicochemical properties, synthetic incorporation, and strategic applications. We will explore how its unique structural features—the extended homophenylalanine backbone and the electronically-modulating 4-methoxy group—are leveraged to enhance proteolytic resistance, modulate receptor interactions, and enforce specific peptide conformations, thereby accelerating the development of next-generation peptide therapeutics.

The Imperative for Non-Natural Amino Acids in Peptide Drug Discovery

Native peptides, despite their high target specificity and potency, are often poor drug candidates due to rapid degradation by endogenous proteases.[5] Peptidomimetics—molecules that mimic the structure and function of natural peptides—are designed to address these limitations. The introduction of UAAs is a primary strategy in this field, offering a powerful toolkit to fine-tune the pharmacological properties of a peptide lead.[4][6] These modifications can introduce novel side-chain functionalities, alter stereochemistry, or modify the peptide backbone to achieve:

  • Enhanced Metabolic Stability: By creating structures that are not recognized by proteases.[3][]

  • Improved Receptor Affinity and Selectivity: By optimizing side-chain interactions within the target binding pocket.

  • Controlled Bioavailability: By modulating properties like lipophilicity and membrane permeability.

  • Conformational Constraint: By locking the peptide into its bioactive conformation, reducing the entropic penalty of binding.[8][9]

4-Methoxy-L-homophenylalanine is a prime example of a UAA that simultaneously addresses several of these objectives, making it an invaluable asset in structure-activity relationship (SAR) studies and lead optimization campaigns.

Physicochemical Profile of 4-Methoxy-L-homophenylalanine

The utility of 4-methoxy-L-homophenylalanine stems from the distinct contributions of its constituent parts: the L-amino acid core, the extended "homo" backbone, and the "4-methoxy" functionalized aromatic ring.

2.1. Core Structure and Properties

  • Chemical Name: (2S)-2-amino-4-(4-methoxyphenyl)butanoic acid

  • Molecular Formula: C₁₁H₁₅NO₃

  • Relationship to Natural Amino Acids: It is an analog of both phenylalanine and tyrosine. The aromatic ring is that of tyrosine, but with the hydroxyl group methylated (O-Methyl-L-tyrosine is the direct, non-"homo" counterpart).[10] The key difference from 4-methoxyphenylalanine is the insertion of an additional methylene (-CH₂-) group between the β-carbon and the phenyl ring.

PropertyValueSource
Molecular Weight 209.24 g/mol N/A
Appearance White to off-white powder[10][11]
Solubility Very soluble in water[11]
Chirality L-enantiomer (S-configuration)[11]

2.2. The Significance of the Homophenylalanine Backbone

The "homo" designation indicates that the side chain is one carbon longer than that of phenylalanine. This seemingly minor extension has profound implications for drug design:

  • Increased Conformational Flexibility: The additional rotatable bond in the side chain allows for greater exploration of the chemical space within a binding pocket.

  • Deeper Pocket Penetration: The extended side chain can reach and form interactions with residues deeper within a receptor or enzyme active site that are inaccessible to standard phenylalanine or tyrosine.

  • Altered Backbone Dihedral Angles: The presence of the bulkier, longer side chain can influence the preferred backbone torsion angles (phi/psi), helping to stabilize specific secondary structures like turns or helices.[12]

2.3. The Influence of the 4-Methoxy Group

The methoxy (-OCH₃) substituent at the para position of the phenyl ring is critical for fine-tuning intermolecular interactions.[10]

  • Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This enhances its ability to participate in π-π stacking and cation-π interactions, which are often crucial for high-affinity binding.

  • Hydrogen Bonding: While it cannot donate a hydrogen bond like the hydroxyl group of tyrosine, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming new, favorable contacts with the target protein.

  • Hydrophobicity and Solubility: The methoxy group moderately increases the lipophilicity compared to a hydroxyl group, which can influence membrane permeability and interactions with hydrophobic pockets. However, the compound remains water-soluble.[11] This modification can be crucial in SAR studies; for example, replacing a para-hydroxyl with a para-methoxy group can determine if a hydrogen bond donor or acceptor is preferred at that position.[13]

Synthesis and Incorporation into Peptides

The practical use of 4-methoxy-L-homophenylalanine requires both an efficient synthesis of the monomer and robust protocols for its incorporation into a growing peptide chain.

3.1. Synthetic Approaches

While commercially available, understanding the synthesis of 4-methoxy-L-homophenylalanine is valuable. Methods often involve the stereoselective synthesis from precursors to ensure the desired L-configuration. Key strategies include:

  • Enzymatic Synthesis: Biocatalytic methods, such as the reductive amination of the corresponding α-keto acid (2-oxo-4-(4-methoxyphenyl)butanoic acid) using engineered enzymes like phenylalanine dehydrogenase or other aminotransferases, offer a green and highly enantioselective route.[14][15][16]

  • Asymmetric Chemical Synthesis: Multi-step chemical syntheses often employ chiral auxiliaries or phase-transfer catalysts to achieve an enantioselective alkylation of a glycine template, establishing the correct stereocenter.[17]

3.2. Experimental Protocol: Automated Solid-Phase Peptide Synthesis (SPPS)

Incorporating 4-methoxy-L-homophenylalanine into a peptide is seamlessly achieved using standard Fmoc-based SPPS protocols. The use of an automated synthesizer ensures high fidelity and efficiency.[18]

Objective: To incorporate Fmoc-L-4-methoxyhomophenylalanine-OH into a resin-bound peptide sequence.

Materials:

  • Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-L-4-methoxyhomophenylalanine-OH

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF

Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in the reaction vessel of the automated synthesizer.

  • Fmoc Deprotection (Causality: Exposing the N-terminal amine for the next coupling):

    • Drain the DMF.

    • Add 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine/DMF treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine.

  • Amino Acid Coupling (Causality: Forming the new peptide bond):

    • In a separate vial, pre-activate the Fmoc-L-4-methoxyhomophenylalanine-OH (4 equivalents relative to resin loading) by dissolving it in DMF with HCTU (3.98 eq.) and DIPEA (8 eq.). Allow to react for 2-3 minutes.

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected, resin-bound peptide.

    • Agitate for 45-60 minutes at room temperature. The steric bulk of the homophenylalanine side chain may necessitate a slightly longer coupling time or a double coupling cycle to ensure the reaction goes to completion.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 cycles) to remove excess reagents.

  • Cycle Repetition: Return to Step 2 to deprotect the newly added amino acid and proceed with the coupling of the next residue in the sequence.[19]

  • Final Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).

SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-4-MeO-hPhe-OH, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide (Fmoc-Protected) Wash2->End Loop Repeat Cycle for next AA End->Deprotection Continue Synthesis

Caption: Automated Fmoc-SPPS cycle for incorporating 4-methoxy-L-homophenylalanine.

Strategic Applications in Peptidomimetic Design

The true power of 4-methoxy-L-homophenylalanine lies in its multifunctional ability to solve several drug design challenges simultaneously.

4.1. Engineering Proteolytic Resistance

Causality: Proteases have evolved to recognize and cleave peptide bonds flanked by specific natural amino acid side chains. The non-natural structure of 4-methoxy-L-homophenylalanine—with its extended backbone and modified aromatic ring—creates steric hindrance and unfavorable electronic interactions within the enzyme's active site, preventing efficient binding and subsequent cleavage.[2][] This dramatically increases the peptide's half-life in biological fluids.[3][20]

Peptide SequenceModificationHalf-life in Human Plasma (t₁/₂)
Ac-Lys-Val-Phe -Ala-NH₂Native Peptide~ 5 minutes
Ac-Lys-Val-(4-MeO-hPhe) -Ala-NH₂With 4-Methoxy-L-homophenylalanine> 240 minutes
Note: Data is illustrative to demonstrate the principle of enhanced metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To compare the stability of a native peptide versus its 4-methoxy-L-homophenylalanine-containing analog in a biological matrix (e.g., human plasma or liver microsomes).[2]

Methodology:

  • Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., DMSO).

  • Incubation: Pre-warm human plasma (or a suspension of liver S9 fractions) to 37°C.

  • Initiation: Spike the plasma with the test peptide to a final concentration of 1-5 µM. This is the T₀ (time zero) point. Immediately collect an aliquot and quench the enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard.

  • Time Course: Continue incubating the plasma/peptide mixture at 37°C. Collect additional aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and quench them in the same manner.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the amount of remaining parent peptide in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t₁/₂) by fitting the data to a first-order decay model. This protocol provides a self-validating system by directly comparing the degradation rates under identical conditions.

4.2. Modulating Receptor Binding and Potency

The unique geometry and electronics of 4-methoxy-L-homophenylalanine can be exploited to optimize interactions with a target receptor.

  • Probing Pocket Depth: In SAR studies, replacing a Phenylalanine with a homophenylalanine analog can determine if a deeper binding pocket exists. If affinity increases, it suggests the longer side chain is making new, favorable contacts.[21]

  • Optimizing Aromatic Interactions: The electron-rich methoxy-substituted ring can form stronger π-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) or cation-π interactions with positively charged residues (e.g., Arg, Lys) in the receptor, leading to enhanced binding affinity (lower Kᵢ or IC₅₀ values).

4.3. Controlling Peptide Conformation

Introducing a bulky, constrained UAA like 4-methoxy-L-homophenylalanine can restrict the conformational freedom of the peptide backbone. This pre-organization into a bioactive conformation reduces the entropic cost of binding, which can translate to a significant increase in affinity. It can be instrumental in stabilizing secondary structures such as β-sheets or specific turns that are essential for molecular recognition.[8][12]

Conformation_Influence cluster_0 Native Peptide (Flexible) cluster_1 Peptide with 4-MeO-hPhe (Constrained) A1 Conformer 1 B1 Conformer 2 A1->B1 C1 Conformer 3 B1->C1 E1 Conformer N B1->E1 D1 ... C1->D1 F1 Bioactive Conformation C1->F1 Y Bioactive Conformation F1->Y High Entropic Cost to Binding X Constrained Conformation label_low_cost Low Entropic Cost to Binding

Caption: Influence of 4-methoxy-L-homophenylalanine on peptide conformational entropy.

Conclusion and Future Outlook

4-methoxy-L-homophenylalanine is far more than a simple modified amino acid; it is a strategic tool for rational drug design. Its ability to concurrently enhance metabolic stability, probe and optimize receptor interactions, and enforce bioactive conformations makes it a high-value component in the peptidomimetic toolkit. As peptide-based drug discovery continues to evolve, targeting increasingly complex protein-protein interactions, the sophisticated control offered by UAAs like 4-methoxy-L-homophenylalanine will be indispensable. Its application in advanced peptide architectures, such as macrocycles and stapled peptides, is a promising frontier for developing therapeutics with superior potency, selectivity, and drug-like properties.

References

  • The Role of L-4-Methoxyphenylalanine in Advanced Peptide Synthesis. (2026, March 16). Vertex AI Search.
  • De Paolis, M., Chen, X., & Zhu, J. (2004). A Short Enantioselective Synthesis of Protected L-3-Hydroxy-4-methoxy-5-methyl Phenylalanine and its Corresponding Aldehyde – A Common Subunit of Ecteinascidin-743, Safracin and Congeners. SYNLETT, 2004(4), 729–0731.
  • 4-Methoxy-L-phenylalanine | 6230-11-1. (2026, January 13). ChemicalBook.
  • Wels, B., et al. (2002). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Journal of the American Chemical Society, 124(19), 5346–5347.
  • Pimlott, S. L., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349.
  • US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase.
  • N-Fmoc-4-methoxy-D-homophenylalanine. ChemScene.
  • 2,4-Dimethoxy-L-homophenylalanine. PubChem.
  • Metabolic stability of the peptides.
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. (2025, September 30). WuXi AppTec DMPK.
  • Non-Natural Phenylalanine in Peptide Design Guide. (2026, March 17). BOC Sciences.
  • Zhang, Y., et al. (2026, February 7). Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry.
  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • Ferreira, V. F., et al. (2025, February 24).
  • Mazur, R. H., et al. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of Medicinal Chemistry, 23(4), 420–424.
  • Ahn, C. H., et al. (2018). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 23(9), 2195.
  • Lee, S., et al. (2024, September 12). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4340.
  • Galka, A. M., et al. (2014). Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine. Beilstein Journal of Organic Chemistry, 10, 592–603.
  • Ni, Y., et al. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology Advances, 27(3), 286–296.
  • Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1195–1211.
  • Liu, M., et al. (2018). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Applied Microbiology and Biotechnology, 102(13), 5575–5585.
  • Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2879–2885.
  • Tanaka, M., et al. (2024). A Structure–Activity Relationship Study of SNAIL1 Peptides as Inhibitors of Lysine-Specific Demethylase 1. Biological and Pharmaceutical Bulletin, 47(2), 205–211.
  • Molecular formulae of the peptides used in this study.
  • van der Velden, J. (2015). Chapter 4: Modification of a High Affinity HLA-DQ2 Binding Peptide.

Sources

Exploratory

Solubility profile of Fmoc-4-methoxy-L-homophenylalanine in DMF and NMP

An In-Depth Technical Guide to the Solubility Profile of Fmoc-4-methoxy-L-homophenylalanine in DMF and NMP Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Fmoc-4-methoxy-L-homophenylalanine in DMF and NMP

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-Fmoc-4-methoxy-L-homophenylalanine, a critical building block in modern solid-phase peptide synthesis (SPPS). Aimed at researchers, chemists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in two of the most prevalent polar aprotic solvents used in SPPS: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). While specific quantitative solubility data for this derivative is not extensively published, this guide synthesizes established principles of amino acid and peptide solubility, the physicochemical properties of the solvents, and field-proven methodologies to provide a robust framework for its effective use. We will explore the molecular factors governing solubility, present a comparative analysis of DMF and NMP as solvents for this specific amino acid, and provide a detailed, self-validating protocol for determining its solubility profile experimentally.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is fundamentally reliant on the complete solubilization of all reactants, including the N-α-Fmoc protected amino acids.[1][2] Incomplete dissolution of an incoming amino acid during the coupling step is a primary cause of deletion sequences, which are notoriously difficult to purify from the target peptide, leading to lower yields and compromised purity.[3]

Fmoc-4-methoxy-L-homophenylalanine is a non-canonical amino acid derivative increasingly utilized in the design of novel peptides and peptidomimetics. Its unique structure, featuring a methoxy-substituted phenyl ring on a homophenylalanine scaffold, can impart specific conformational constraints and enhance biological activity. The bulky and hydrophobic nature of both the Fmoc protecting group and the substituted side chain presents unique solubility challenges that necessitate a careful choice of solvent.[4][5]

This guide will provide the foundational knowledge and practical tools to understand and manage the solubility of Fmoc-4-methoxy-L-homophenylalanine in DMF and NMP, the workhorse solvents of Fmoc-based SPPS.[1][6]

Molecular Interactions Governing Solubility

The solubility of Fmoc-4-methoxy-L-homophenylalanine is a result of the interplay between the solute's molecular structure and the physicochemical properties of the solvent.

2.1. The Solute: Fmoc-4-methoxy-L-homophenylalanine

  • Fmoc Group: The large, aromatic fluorenylmethoxycarbonyl (Fmoc) group is predominantly non-polar and hydrophobic. It is prone to π-π stacking interactions, which can lead to aggregation and reduced solubility, particularly at high concentrations.[2][7]

  • Amino Acid Backbone: The core amino acid structure contains a polar carboxylic acid group and a secondary amine within the Fmoc-carbamate linkage, which can participate in hydrogen bonding.

  • Side Chain: The 4-methoxy-L-homophenylalanine side chain is largely hydrophobic due to the phenyl ring and the additional methylene group compared to phenylalanine. The methoxy group adds a polar ether functionality, which can act as a hydrogen bond acceptor, potentially offering a slight enhancement in solubility in polar aprotic solvents compared to its non-methoxylated counterpart.

2.2. The Solvents: DMF vs. NMP

Both DMF and NMP are polar aprotic solvents, making them excellent choices for dissolving a wide range of organic molecules, including Fmoc-amino acids.[8][9]

  • N,N-Dimethylformamide (DMF):

    • Properties: A highly polar solvent with a large dipole moment, excellent at solvating cations. It is a potent hydrogen bond acceptor.

    • Advantages: Generally exhibits high solvating power for a broad range of peptide synthesis reagents.[6] It is also less viscous and less expensive than NMP.[9]

    • Disadvantages: Prone to degradation over time, releasing dimethylamine and formic acid.[8] Dimethylamine is basic and can cause premature cleavage of the Fmoc group, leading to the formation of deletion peptides.[8]

  • N-methyl-2-pyrrolidone (NMP):

    • Properties: Also a highly polar aprotic solvent. It is considered a slightly better solvent for swelling polystyrene resins, the most common solid support in SPPS.[8][9]

    • Advantages: More stable than DMF and less prone to degradation that affects Fmoc integrity.[8] Its ability to better solvate the growing peptide chain can be advantageous in preventing on-resin aggregation, particularly with hydrophobic sequences.[6]

    • Disadvantages: More viscous and more expensive than DMF.[9] Some reports suggest that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[8]

The logical relationship between the solute's properties and the choice of solvent is crucial for successful peptide synthesis.

Solute Fmoc-4-methoxy-L-homophenylalanine Fmoc Hydrophobic Fmoc Group (π-π stacking risk) Solute->Fmoc SideChain Hydrophobic Side Chain (4-methoxy-phenyl) Solute->SideChain Backbone Polar Backbone (H-bonding capable) Solute->Backbone PoorSol Poor Solubilization (Aggregation, Deletion Peptides) Fmoc->PoorSol influences SideChain->PoorSol influences GoodSol Good Solubilization Backbone->GoodSol promotes Solvent Solvent Choice DMF DMF (High Polarity, Lower Viscosity) Solvent->DMF NMP NMP (Better Resin Swelling, More Stable) Solvent->NMP DMF->GoodSol can lead to NMP->GoodSol can lead to Outcome Synthesis Outcome GoodSol->Outcome PoorSol->Outcome

Caption: Solute-Solvent Interaction Logic.

Expected Solubility Profile: A Comparative Analysis

FeatureN,N-Dimethylformamide (DMF)N-methyl-2-pyrrolidone (NMP)Rationale & Expert Insights
Expected Solubility (at 25°C) HighHighBoth are excellent polar aprotic solvents. The inherent hydrophobicity of the solute suggests it will be readily soluble in both.[4] DMF's slightly higher polarity might offer a marginal advantage.[6]
Temperature Dependence PositivePositiveSolubility is expected to increase with temperature for both solvents. However, caution is advised as elevated temperatures can accelerate the degradation of both the solvent (especially DMF) and the Fmoc-amino acid.
Risk of Gelation Low to ModerateLow to ModerateSome Fmoc-amino acids are known to form hydrogels or organogels through self-assembly, driven by π-π stacking and hydrogen bonding.[7][10] While less common in pure DMF or NMP at typical SPPS concentrations, it is a possibility, especially if supersaturated solutions are cooled rapidly.
Solution Stability ModerateHighThe primary concern with DMF is its degradation to dimethylamine, which can cause premature deprotection of the Fmoc group.[8] NMP is generally more stable, making it a better choice for preparing stock solutions that may be stored for a period of time.
Performance in SPPS GoodExcellentNMP is often favored for synthesizing hydrophobic peptides as it can better solvate the growing peptide chain and prevent aggregation.[6] Given the hydrophobic nature of Fmoc-4-methoxy-L-homophenylalanine, NMP may be the superior choice in the context of a larger, hydrophobic peptide sequence.

Experimental Protocol for Solubility Determination

To ensure the trustworthiness of your synthesis protocols, it is imperative to experimentally verify the solubility of key reagents. The following self-validating protocol provides a reliable method for determining the solubility of Fmoc-4-methoxy-L-homophenylalanine.

Objective: To determine the saturation solubility of Fmoc-4-methoxy-L-homophenylalanine in DMF and NMP at a controlled temperature (e.g., 25°C).

Materials:

  • Fmoc-4-methoxy-L-homophenylalanine (high purity)

  • Anhydrous, peptide synthesis-grade DMF

  • Anhydrous, peptide synthesis-grade NMP

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Small, sealable glass vials (e.g., 2 mL)

  • Micropipettes

  • Vortex mixer

Methodology:

  • Preparation: Label two sets of vials, one for DMF and one for NMP. Ensure all glassware is scrupulously dry.

  • Solvent Addition: Accurately pipette a precise volume (e.g., 1.0 mL) of the chosen solvent into each respective vial.

  • Initial Solute Addition: Weigh a known amount of Fmoc-4-methoxy-L-homophenylalanine (e.g., 20 mg) and add it to the first vial.

  • Dissolution Attempt: Seal the vial and vortex vigorously for 1-2 minutes. Place the vial in a temperature-controlled shaker set to 25°C and agitate for 30 minutes to ensure equilibrium is reached.

  • Observation: After agitation, visually inspect the vial. If all the solid has dissolved, the solution is subsaturated. If undissolved solid remains, the solution is saturated or supersaturated.

  • Incremental Addition (for subsaturated solutions): Continue adding small, pre-weighed increments of the amino acid (e.g., 5-10 mg) to the vial. After each addition, repeat steps 4 and 5.

  • Determining Saturation Point: The saturation point is reached when a small amount of solid material remains undissolved after prolonged agitation at a constant temperature. This visual confirmation is the core of the self-validating system.

  • Calculation: The solubility is calculated from the total mass of the solute that completely dissolved in the known volume of the solvent.

    • Solubility (mg/mL) = Total Mass of Dissolved Solute (mg) / Volume of Solvent (mL)

    • To express in Molarity (M): M = (Mass (g) / Molecular Weight ( g/mol )) / Volume (L)

      • (Molecular Weight of Fmoc-4-methoxy-L-homophenylalanine: ~417.45 g/mol )

Start Start Prep Prepare Vials (1.0 mL Solvent) Start->Prep Add Add Known Mass of Solute (e.g., 20mg) Prep->Add Agitate Vortex & Agitate (25°C, 30 min) Add->Agitate Observe Visually Inspect Agitate->Observe AddMore Add Incremental Mass of Solute (e.g., 5mg) Observe->AddMore Fully Dissolved Saturated Saturation Point Reached (Solid Remains) Observe->Saturated Solid Remains AddMore->Agitate Calculate Calculate Solubility (mg/mL or M) Saturated->Calculate End End Calculate->End

Caption: Experimental Workflow for Solubility Determination.

Conclusion and Recommendations

Fmoc-4-methoxy-L-homophenylalanine is a hydrophobic amino acid derivative that is expected to exhibit high solubility in both DMF and NMP. The choice between these two solvents should be guided by the specific requirements of the peptide sequence and the practical considerations of the synthesis.

  • For routine synthesis and when cost is a factor, high-purity, fresh DMF is a suitable choice. Ensure that the DMF is free from degradation products by using freshly opened bottles or by performing a simple test for amines.

  • For the synthesis of long or particularly hydrophobic peptides, NMP is the recommended solvent.[6] Its superior ability to maintain solvation of the growing peptide-resin complex can mitigate aggregation and improve coupling efficiency, justifying its higher cost.

  • For preparing stock solutions, NMP is the preferred solvent due to its higher chemical stability compared to DMF.[8]

Ultimately, the principles of scientific integrity demand empirical verification. Researchers are strongly encouraged to perform the solubility determination protocol outlined in this guide to establish precise, in-lab parameters for their specific lots of Fmoc-4-methoxy-L-homophenylalanine and solvents. This practice will serve to create more robust, reproducible, and successful peptide synthesis outcomes.

References

  • Title: Solvents for Solid Phase Peptide Synthesis Source: AAPPTec URL: [Link]

  • Title: How to synthesize hydrophobic peptides - Choosing the Right Solvent Source: Biotage URL: [Link]

  • Title: Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? Source: ResearchGate URL: [Link]

  • Title: Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT Source: ResearchGate URL: [Link]

  • Title: Hydrogels formed from Fmoc amino acids Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Greening Fmoc/tBu Solid-Phase Peptide Synthesis Source: MDPI URL: [Link]

Sources

Foundational

Material safety data sheet (MSDS) for Fmoc-4-methoxy-L-homophenylalanine

Beyond the MSDS: Comprehensive Safety, Handling, and Application Guide for Fmoc-4-methoxy-L-homophenylalanine in Peptide Synthesis Executive Summary Fmoc-4-methoxy-L-homophenylalanine is a non-canonical amino acid critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the MSDS: Comprehensive Safety, Handling, and Application Guide for Fmoc-4-methoxy-L-homophenylalanine in Peptide Synthesis

Executive Summary

Fmoc-4-methoxy-L-homophenylalanine is a non-canonical amino acid critical for the development of advanced peptidomimetics. By extending the carbon backbone and introducing a methoxy-substituted aromatic ring, it enhances the proteolytic stability and target affinity of peptide drugs. While the isolated compound presents a low baseline hazard, its integration into Solid-Phase Peptide Synthesis (SPPS) introduces complex, compounding chemical risks. This whitepaper transcends a standard Material Safety Data Sheet (MSDS) by detailing the physicochemical properties, mechanistic hazard causality, and self-validating safe handling protocols required for its use.

Physicochemical Profiling & Mechanistic Hazard Assessment

To safely handle Fmoc-4-methoxy-L-homophenylalanine, researchers must understand not only the intrinsic properties of the powder but the reactive intermediates it generates during SPPS.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Fmoc-4-methoxy-L-homophenylalanine
CAS Number 205182-52-1[1]
Molecular Weight 431.48 g/mol [1]
Molecular Formula C26H25NO5[1]
Appearance White to off-white lyophilized powder
Storage Conditions 2-8°C, protected from light, inert atmosphere[1]
Hazard Causality & Reagent Synergy

The amino acid itself is classified as a low-hazard substance, primarily presenting a mechanical irritation and dust inhalation risk. However, the true hazard profile emerges from the reagents required to process it :

  • Sensitization Risk (Activation): Coupling bulky, non-canonical amino acids requires highly reactive uronium salts like HATU. Repeated exposure to HATU dust during the weighing phase is a documented immune sensitizer capable of inducing severe, life-threatening anaphylaxis[2].

  • Reproductive Toxicity (Solvation): The compound must be dissolved in N,N-Dimethylformamide (DMF), a known reproductive toxin that readily penetrates standard nitrile gloves[3].

  • Reactive Intermediates (Deprotection): Removal of the Fmoc protecting group generates dibenzofulvene (DBF), a highly reactive byproduct that must be immediately scavenged by toxic, flammable secondary amines (e.g., piperidine) to prevent polymerization[4].

Self-Validating Experimental Protocols (SPPS)

The following protocol outlines the safe incorporation of Fmoc-4-methoxy-L-homophenylalanine into a peptide chain. It is designed as a self-validating system , ensuring that no step proceeds without chemical confirmation of the previous step's success.

Step 1: Enclosed Preparation & Solvation
  • Action: Weigh 3–5 equivalents of Fmoc-4-methoxy-L-homophenylalanine and HATU relative to the resin loading capacity[5].

  • Safety Causality: This must be performed inside a ventilated weighing enclosure or fume hood. Because HATU is a potent respiratory sensitizer, preventing aerosolized dust from entering the laboratory environment is critical to preventing anaphylactic sensitization[2].

  • Solvation: Dissolve the powders in a minimal volume of DMF.

Step 2: Base-Catalyzed Activation
  • Action: Add 6–10 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid/HATU solution[5].

  • Chemical Causality: Fmoc-4-methoxy-L-homophenylalanine is sterically hindered. Standard carbodiimides (like DIC) often fail to achieve complete coupling. HATU rapidly converts the carboxylic acid into a highly reactive active ester, while DIPEA acts as the non-nucleophilic base required to drive the activation[5].

Step 3: Coupling & Agitation
  • Action: Transfer the activated solution to the SPPS reaction vessel containing the deprotected peptide resin. Agitate at room temperature for 45–60 minutes[5].

Step 4: System Validation (The Kaiser Test)
  • Action: Extract a few resin beads, wash with ethanol, and apply ninhydrin reagent. Heat to 100°C for 3 minutes.

  • Self-Validating Logic: The Kaiser test acts as a chemical logic gate. Ninhydrin reacts with free primary amines.

    • Negative (Yellow): Indicates all free amines have successfully reacted with the Fmoc-4-methoxy-L-homophenylalanine. The system validates the coupling, allowing the workflow to proceed[3].

    • Positive (Blue): Indicates incomplete coupling. The system rejects progression, triggering a mandatory re-coupling cycle with fresh reagents to prevent deletion sequences[3].

Step 5: Fmoc Deprotection & Scavenging
  • Action: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5–15 minutes[5].

  • Chemical Causality: Piperidine initiates a base-induced β-elimination, cleaving the Fmoc group and releasing dibenzofulvene (DBF). Piperidine acts dually as the base and a nucleophile, immediately scavenging the DBF to form a stable DBF-piperidine adduct[4]. This prevents the DBF from irreversibly alkylating the newly liberated primary amine.

Workflow Visualization

SPPS_Workflow Start Fmoc-4-methoxy-L-homophenylalanine (Storage: 2-8°C, Inert Atmosphere) Weighing Weighing & Handling (Ventilated Enclosure / Fume Hood) Start->Weighing Activation Activation (HATU / DIPEA in DMF) Weighing->Activation Coupling SPPS Coupling (Agitation, 45-60 min) Activation->Coupling Validation Self-Validation (Kaiser / TNBS Test) Coupling->Validation Validation->Coupling Positive (Blue) Re-couple Deprotection Fmoc Cleavage (20% Piperidine in DMF) Validation->Deprotection Negative (Yellow) Waste Waste Segregation (Collect DBF-Piperidine Adducts) Deprotection->Waste

Fig 1. Safe handling and SPPS workflow for Fmoc-4-methoxy-L-homophenylalanine.

Emergency Procedures & Waste Management

  • Powder Spills: Do not sweep. Dry sweeping aerosolizes the powder, increasing inhalation and sensitization risks. Cover the spill with damp absorbent paper, carefully wipe the area, and dispose of the materials in a sealed, labeled biohazard/chemical waste container.

  • Solvent Spills (Activated Mixture): Activated solutions containing DMF and piperidine must be absorbed using inert materials (e.g., vermiculite or sand). Ensure maximum ventilation, as piperidine vapors are highly toxic and flammable.

  • Waste Segregation: Effluent from the deprotection step contains DMF, excess piperidine, and DBF-piperidine adducts[4]. This must be strictly segregated into a designated "Basic/Amine Organic Waste" container. Mixing piperidine waste with halogenated solvents or acids can result in uncontrolled exothermic reactions.

References

  • Title: Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine Source: Molecules (MDPI) URL: [Link]

  • Title: Peptide Synthesis for Beginners Source: American Peptide Society URL: [Link]

Sources

Exploratory

Engineering Peptidomimetics: A Technical Guide to Fmoc-4-methoxy-L-homophenylalanine (CAS 205182-52-1)

Executive Summary The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic drug design, enabling researchers to overcome the pharmacokinetic limitations of native peptides, such as rapid p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic drug design, enabling researchers to overcome the pharmacokinetic limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability. Fmoc-4-methoxy-L-homophenylalanine , universally identified by its CAS Registry Number 205182-52-1 [1], is a highly specialized building block used in Solid-Phase Peptide Synthesis (SPPS). By extending the aliphatic backbone and introducing an electron-donating methoxy moiety, this derivative provides unique spatial and electronic properties that can significantly enhance receptor binding affinity and structural stability.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide explores the physicochemical profiling, the mechanistic rationale for its use, and a field-proven, self-validating experimental workflow for its successful integration into complex peptide sequences.

Chemical Identity and Physicochemical Profiling

Before integrating any non-canonical amino acid into an automated or manual SPPS workflow, it is critical to understand its physicochemical parameters. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group ensures base-labile temporary protection of the α -amine, maintaining orthogonality with acid-labile side-chain protecting groups and linkers[2].

Below is the consolidated quantitative data for Fmoc-4-methoxy-L-homophenylalanine[1][3]:

PropertyValue
Chemical Name Fmoc-4-methoxy-L-homophenylalanine
Synonyms Fmoc-L-HoPhe(4-OMe)-OH
CAS Registry Number 205182-52-1
Molecular Formula C26H25NO5
Molecular Weight 431.48 g/mol
MDL Number MFCD01321419
Appearance White to off-white lyophilized powder
Purity (HPLC/LC-MS) 95.0%
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C

Pharmacophoric Rationale: Mechanistic Utility in Drug Design

The selection of Fmoc-4-methoxy-L-homophenylalanine over standard L-phenylalanine or L-tyrosine is driven by precise pharmacophoric requirements.

  • The Homo-Extension (-CH 2​ -CH 2​ -): The addition of an extra methylene group between the α -carbon and the aromatic ring increases the backbone flexibility of the resulting peptide. This allows the aromatic side chain to probe deeper into hydrophobic receptor pockets that are otherwise inaccessible to standard aromatic residues.

  • The 4-Methoxy Substitution (-OCH 3​ ): Unlike a highly reactive hydroxyl group (as seen in Tyrosine), the methoxy group provides a stable hydrogen-bond acceptor while increasing the lipophilicity and steric bulk of the residue. Electronically, it is an electron-donating group (EDG), which enriches the electron density of the aromatic ring, potentially enhancing cation- π interactions with basic residues (like Arginine or Lysine) in the target binding site.

Pharmacophore Core Fmoc-HoPhe(4-OMe)-OH Homo Homo-Extension (-CH2-CH2-) Core->Homo Methoxy 4-Methoxy Group (-OCH3) Core->Methoxy Fmoc Fmoc Group (Transient) Core->Fmoc Flex Increased Backbone Flexibility Homo->Flex Enables Hbond H-Bond Acceptor & Steric Bulk Methoxy->Hbond Provides Protect Base-Labile Protection Fmoc->Protect Ensures

Figure 1: Pharmacophoric contributions of the HoPhe(4-OMe) structural motifs in peptide design.

Experimental Workflow: Fmoc-SPPS Incorporation Protocol

Integrating bulky, non-canonical amino acids requires optimized coupling conditions to prevent incomplete acylation and epimerization. We utilize a HATU/DIPEA activation strategy. HATU is selected over standard carbodiimides (like DIC) because the steric hindrance of the homophenylalanine side chain can impede the nucleophilic attack of the resin-bound amine. The 7-azabenzotriazole leaving group of HATU accelerates the reaction kinetics and minimizes epimerization at the α -carbon[2][4].

SPPS_Workflow Start Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Activate Activation (Fmoc-HoPhe(4-OMe)-OH + HATU/DIPEA) Wash1->Activate Couple Coupling Reaction (Amide Bond Formation) Activate->Couple Wash2 DMF Wash Couple->Wash2 Wash2->Start Next Cycle Cleave Global Cleavage (TFA/TIPS/H2O) Wash2->Cleave Final Step

Figure 2: Iterative Fmoc-SPPS cycle for the incorporation of Fmoc-4-methoxy-L-homophenylalanine.

Step-by-Step Methodology & Self-Validating System

1. Resin Preparation & Deprotection:

  • Swell the resin (e.g., Rink Amide or Wang resin) in Dimethylformamide (DMF) for 30 minutes.

  • Perform Fmoc deprotection using 20% (v/v) Piperidine in DMF for 2 cycles (5 mins, then 15 mins)[5].

  • Causality: Piperidine acts as a secondary amine base to abstract the acidic proton of the fluorenyl ring, triggering a β -elimination that releases the free α -amine.

2. Amino Acid Activation & Coupling:

  • Prepare a solution of Fmoc-4-methoxy-L-homophenylalanine (3-4 equivalents relative to resin loading) and HATU (0.95 eq relative to the amino acid) in DMF[6].

  • Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to initiate activation.

  • Add the activated cocktail to the resin and agitate for 60–90 minutes.

  • Self-Validation Check: Perform a Kaiser (Ninhydrin) Test . A negative result (yellow/colorless) validates complete acylation. A positive result (blue) indicates unreacted primary amines, triggering an automatic re-coupling cycle to prevent deletion sequences.

3. Global Cleavage and Scavenging:

  • Once the full sequence is synthesized, perform a final Fmoc deprotection.

  • Cleave the peptide from the resin using a cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / H 2​ O (95:2.5:2.5 v/v/v) for 2 hours.

  • Causality: The electron-donating methoxy group on the homophenylalanine ring makes the aromatic system highly susceptible to electrophilic alkylation by carbocations generated during global deprotection. A high concentration of nucleophilic scavengers (TIPS and water) is mandatory to trap these reactive species before they can irreversibly modify the peptide.

Analytical Validation Protocol

To verify the integrity of the synthesized peptidomimetic, analytical validation must be performed post-cleavage.

  • Test Cleavage (In-Process Validation): Before global cleavage, remove a micro-aliquot of resin (approx. 5 mg). Treat with the TFA cocktail for 1 hour, precipitate in cold diethyl ether, and analyze via LC-MS. This confirms the correct mass addition of the HoPhe(4-OMe) residue ( Δ mass = 191.2 Da, accounting for the loss of water during amide bond formation).

  • RP-HPLC Purification: Utilize a C18 reverse-phase column with a gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). The increased lipophilicity of the homophenylalanine derivative will typically result in a later retention time compared to its native phenylalanine counterpart.

References

  • Title: Fmoc-4-methoxy-L-homophenylalanine | 205182-52-1 Source: ChemicalBook URL
  • Title: 205182-52-1 | Fmoc-4-methoxy-L-homophenylalanine Source: BLD Pharm URL
  • Source: PubMed Central (PMC)
  • Source: University of California, Irvine (UCI)
  • Title: Fmoc Solid Phase Peptide Synthesis Protocol Source: PeptidePort URL
  • Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions Source: RSC Publishing URL

Sources

Protocols & Analytical Methods

Method

Solid-phase peptide synthesis (SPPS) protocols for Fmoc-4-methoxy-L-homophenylalanine

Executive Summary & Mechanistic Rationale The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern drug discovery, utilized to enhance proteolytic stability, alter hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern drug discovery, utilized to enhance proteolytic stability, alter hydrophobicity, and introduce novel pharmacophores[1]. Fmoc-4-methoxy-L-homophenylalanine is a highly specialized UAA characterized by an extended aliphatic backbone (homo-derivative) and an electron-donating para-methoxy group on the aromatic ring.

Successfully incorporating this UAA via Solid-Phase Peptide Synthesis (SPPS) requires a deep understanding of its physicochemical profile:

  • Steric Profile: The additional methylene group in the homophenylalanine backbone distances the bulky aromatic ring from the α -carbon. While this reduces the severe α -steric hindrance typically seen in β -branched amino acids (like Valine), the overall molecular volume still impedes coupling kinetics, necessitating highly efficient coupling reagents[2].

  • Electronic Profile (Critical): The para-methoxy group is a strong electron-donating group (EDG) via resonance. This renders the aromatic ring highly nucleophilic and exceptionally susceptible to electrophilic aromatic substitution by carbocations (e.g., liberated t-butyl or trityl groups) during global Trifluoroacetic Acid (TFA) cleavage.

Coupling Reagent Selection & Quantitative Data

The choice of coupling reagent is a critical determinant of yield and purity. Traditional uronium/aminium salts (like HBTU or HATU) are highly reactive but carry the risk of terminating the peptide chain via guanidinylation of the N-terminus if the activation step is slower than the coupling step[3].

Recent industrial and academic consensus favors the DIC/Oxyma Pure system. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) generates an active ester whose reactivity rivals that of HOAt (used with HATU), but it avoids the explosive hazards of benzotriazoles, exhibits superior solubility in DMF, and completely eliminates the risk of guanidinylation[3][4].

Table 1: Comparative Performance of Coupling Reagents for Hindered UAAs
Coupling SystemReagent ClassTypical Coupling TimeEpimerization RiskGuanidinylation RiskKey Advantage / Causality
DIC / Oxyma Pure Carbodiimide / Additive1–4 hoursVery LowNone Superior solubility; generates highly reactive ester without capping the N-terminus[2][4].
HATU / DIPEA Aminium (Uronium) Salt30–60 minsModerateYes (if excess used)Maximum reactivity for severely aggregated or sterically hindered sequences[2][3].
HBTU / DIPEA Aminium (Uronium) Salt1–2 hoursModerateYes (if excess used)Cost-effective for routine, unhindered natural amino acid elongations[2][3].

Strategic Workflows

SPPS_Cycle Swelling Resin Swelling (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Swelling->Deprotect Couple UAA Coupling (DIC/Oxyma Pure) Deprotect->Couple Cap Capping (Ac2O / DIPEA) Couple->Cap Cap->Deprotect Next Cycle Cleave Cleavage & Scavenging (TFA / TIPS / H2O) Cap->Cleave Sequence Complete

Caption: Iterative SPPS workflow highlighting the incorporation and cleavage of unnatural amino acids.

Coupling_Decision Start Evaluate Sequence Context for Fmoc-4-methoxy-L-homophenylalanine Standard Standard / Unhindered Sequence Start->Standard Hindered Sterically Hindered / Aggregation-Prone Start->Hindered DIC DIC / Oxyma Pure High Efficiency, Greener Profile No Guanidinylation Risk Standard->DIC HATU HATU / DIPEA Maximum Reactivity Risk of Epimerization/Guanidinylation Hindered->HATU

Caption: Decision matrix for selecting optimal coupling reagents based on peptide sequence context.

Step-by-Step Experimental Protocols

The following protocols are designed as a self-validating system, ensuring that each chemical transformation is verified before proceeding to the next step. Quantities are based on a standard 0.1 mmol synthesis scale .

Phase 1: Resin Preparation & Swelling

Causality: Polystyrene and PEG-based resins exist as collapsed matrices in their dry state. Swelling in N,N-Dimethylformamide (DMF) expands the polymer network, exposing the internal reactive sites. Failure to adequately swell the resin results in diffusion-limited kinetics and incomplete couplings[1][5].

  • Weigh out the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) corresponding to 0.1 mmol loading[6].

  • Transfer the resin to a fritted reaction vessel.

  • Add 5 mL of amine-free DMF and agitate gently for 45–60 minutes at room temperature[1][6].

  • Drain the solvent using vacuum filtration or positive nitrogen pressure.

Phase 2: Fmoc Deprotection & UV Validation

Causality: Piperidine acts as a base to abstract the acidic proton on the Fmoc fluorene ring, initiating a β -elimination mechanism that releases dibenzofulvene. Dibenzofulvene is subsequently scavenged by excess piperidine to prevent re-alkylation of the free amine[5].

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin[1][6].

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes[5].

  • Validation: Collect the drained deprotection solution and measure UV absorbance at 301 nm. The concentration of the piperidine-dibenzofulvene adduct provides a direct, quantitative measurement of the free amine loading on the resin.

  • Wash the resin thoroughly: 5 × 5 mL DMF, 3 × 5 mL Dichloromethane (DCM), and 5 × 5 mL DMF to completely remove residual piperidine[2].

Phase 3: UAA Coupling (DIC/Oxyma Pure Method)

Causality: Pre-activation of the Fmoc-4-methoxy-L-homophenylalanine with DIC and Oxyma Pure generates a highly reactive, soluble ester. A 4-fold molar excess drives the bimolecular coupling reaction to completion despite the steric bulk of the UAA[2][4].

  • In a clean, dry vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-4-methoxy-L-homophenylalanine and 0.4 mmol (57 mg, 4 eq) of Oxyma Pure in 3 mL of DMF[4].

  • Add 0.4 mmol (62 µL, 4 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the vial.

  • Stir the mixture for 3–5 minutes to allow for pre-activation (formation of the active ester).

  • Transfer the activated UAA solution to the reaction vessel containing the deprotected resin.

  • Agitate at room temperature for 2 hours[2].

  • Drain the reaction mixture and wash the resin: 5 × 5 mL DMF.

Phase 4: Self-Validation & Capping

Causality: If the coupling of the bulky UAA is incomplete, unreacted primary amines will propagate through subsequent cycles, creating a complex mixture of deletion peptides. Capping permanently acetylates these unreacted amines, terminating their elongation. This ensures that any resulting impurities are significantly shorter than the target peptide, drastically simplifying RP-HPLC purification[6].

  • Validation (Kaiser Test): Remove a few resin beads and apply the Kaiser (ninhydrin) test reagents. Heat to 100°C for 3 minutes. A yellow/colorless result indicates complete coupling; a blue result indicates unreacted primary amines, necessitating a second coupling cycle before capping.

  • Prepare a fresh capping solution: 10 mL of DCM containing 1 mL Acetic Anhydride ( Ac2​O ) and 0.5 mL N,N-Diisopropylethylamine (DIPEA)[6].

  • Add the capping solution to the resin and agitate for 15 minutes.

  • Drain and wash extensively: 5 × 5 mL DMF, 5 × 5 mL DCM[6].

Phase 5: Global Cleavage & Scavenger Cocktail

Causality: During global cleavage, protecting groups (e.g., t-butyl) are liberated as highly reactive carbocations. The para-methoxy group on the UAA strongly activates its aromatic ring toward electrophilic aromatic substitution. Without adequate scavenging, carbocations will irreversibly alkylate the homophenylalanine ring. Triisopropylsilane (TIPS) acts as a potent hydride donor to rapidly quench these carbocations[1].

  • Prepare the cleavage cocktail (modified Reagent K or TIPS cocktail): 95% TFA, 2.5% TIPS, and 2.5% LC-MS grade Water (v/v/v). Note: If the sequence contains Cys or Met, add 2.5% 1,2-ethanedithiol (EDT) and reduce TFA to 92.5%.

  • Add 10 mL of the cleavage cocktail per gram of dry resin[1].

  • Agitate gently at room temperature for 2 to 3 hours[1].

  • Filter the resin, collecting the TFA cleavage solution into a clean flask. Wash the resin twice with 2 mL of neat TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the combined TFA solution dropwise into 10 volumes of ice-cold diethyl ether[1][6].

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether to remove residual scavengers[1].

  • Dry the crude peptide under vacuum prior to RP-HPLC purification[1].

References

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Advances in Fmoc solid‐phase peptide synthesis, NIH/PMC,
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol, Cre
  • Greening the synthesis of peptide therapeutics: an industrial perspective, RSC Publishing,
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory, University of California Irvine (UCI),
  • A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis, Benchchem,
  • Peptide Coupling Reagents Guide, Sigma-Aldrich,

Sources

Application

Application Note: Optimal Coupling Strategies for Fmoc-4-methoxy-L-homophenylalanine in SPPS

Executive Summary & Mechanistic Challenges The incorporation of unnatural amino acids, such as Fmoc-4-methoxy-L-homophenylalanine (Fmoc-HoPhe(4-OMe)-OH), into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

The incorporation of unnatural amino acids, such as Fmoc-4-methoxy-L-homophenylalanine (Fmoc-HoPhe(4-OMe)-OH), into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique kinetic and stereochemical challenges.

Structurally, the addition of a methylene group in the "homo" derivative increases the conformational flexibility of the side chain. This flexibility allows the bulky 4-methoxybenzyl moiety to fold back and sterically shield the electrophilic carbonyl carbon during the acylation transition state. Consequently, coupling kinetics are significantly reduced. This sluggish aminolysis increases the lifetime of the highly reactive O-acylisourea intermediate, making the residue highly susceptible to intramolecular cyclization into an oxazolone—the primary pathway for α-carbon epimerization (racemization)[1].

To successfully couple Fmoc-HoPhe(4-OMe)-OH without compromising stereochemical integrity or yield, the choice of coupling reagent is paramount. This guide establishes a self-validating, orthogonal coupling methodology utilizing DIC/Oxyma Pure as the primary driver, backed by HATU/DIPEA for sequence-specific aggregation rescue.

Causality in Reagent Selection: Why DIC/Oxyma Pure?

Historically, carbodiimides like DIC (Diisopropylcarbodiimide) were paired with benzotriazoles like HOBt to suppress epimerization. However, HOBt is now classified as an explosive, and its derivatives (like HOAt) face strict regulatory scrutiny[1].

Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the gold standard additive. Mechanistically, Oxyma acts as a "super-nucleophile." When DIC activates Fmoc-HoPhe(4-OMe)-OH, it forms the unstable O-acylisourea. Oxyma Pure rapidly attacks this intermediate before oxazolone formation can occur, generating a highly stable yet kinetically reactive Oxyma active ester[2]. This ester undergoes rapid aminolysis with the resin-bound amine, ensuring high coupling efficiency of the bulky homophenylalanine derivative while virtually eliminating epimerization[3].

For extremely difficult junctions (e.g., coupling onto a sterically hindered or aggregated sequence), HATU paired with a non-nucleophilic base like DIPEA generates an even more reactive HOAt-active ester. However, because HATU requires a base, it carries a inherently higher risk of base-catalyzed epimerization and should be reserved for secondary rescue couplings[4][5].

Comparative Reagent Metrics
Coupling Reagent SystemCoupling Efficiency (Bulky AAs)Epimerization RiskSafety ProfileCost-Effectiveness
DIC / Oxyma Pure HighVery LowExcellent (Non-explosive)High
HATU / DIPEA Very HighModerate (Base-dependent)Good (Non-explosive)Low
DIC / HOBt ModerateLowPoor (Explosive risk)Moderate
HBTU / DIPEA ModerateModerateGoodModerate

Chemical Activation Pathways

The following diagram illustrates the divergent chemical pathways of Fmoc-HoPhe(4-OMe)-OH activation, highlighting why Oxyma Pure acts as a stabilizing interceptor against epimerization.

ActivationPathway AA Fmoc-HoPhe(4-OMe)-OH DIC DIC AA->DIC Activation HATU HATU / DIPEA AA->HATU Activation O_acyl O-acylisourea (Prone to Epimerization) DIC->O_acyl Oxyma Oxyma Pure Oxyma_Ester Oxyma Active Ester (Stable, High Reactivity) Oxyma->Oxyma_Ester At_Ester At-Active Ester (Very High Reactivity) HATU->At_Ester O_acyl->Oxyma Additive Resin Resin-NH2 Oxyma_Ester->Resin Aminolysis At_Ester->Resin Aminolysis Peptide Elongated Peptide Resin->Peptide Peptide Bond

Chemical activation pathways of Fmoc-HoPhe(4-OMe)-OH using DIC/Oxyma vs HATU/DIPEA.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . It employs a primary coupling step optimized for stereochemical preservation, followed by an empirical validation gate (Kaiser Test). If validation fails, the system dictates an orthogonal chemical mechanism (HATU) to force the reaction to completion[5].

Phase 1: Resin Preparation & Deprotection
  • Swelling: Weigh the desired amount of resin (e.g., Rink Amide AM) into a fritted SPPS reaction vessel. Swell in N,N-Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Removal: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. Causality note: Residual piperidine will prematurely react with the activated Fmoc-HoPhe(4-OMe)-OH, forming a dead-end piperidide byproduct.

Phase 2: Primary Coupling (Stereochemical Preservation)
  • Reagent Preparation: In a separate vial, dissolve 4.0 equivalents of Fmoc-HoPhe(4-OMe)-OH and 4.0 equivalents of Oxyma Pure in minimal DMF (approx. 0.1 M concentration).

  • Activation: Add 4.0 equivalents of DIC to the vial. Stir for 2 minutes to allow the formation of the Oxyma active ester. Do not pre-activate for longer than 5 minutes to prevent slow degradation.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently (e.g., via nitrogen bubbling or orbital shaking) for 60 minutes at room temperature.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 1 min).

Phase 3: System Validation (The Kaiser Gate)
  • Sampling: Extract a few resin beads and perform a Kaiser (ninhydrin) test.

  • Decision Matrix:

    • Result is Yellow/Colorless (Negative): Primary amines are fully acylated. Proceed to the next SPPS cycle.

    • Result is Blue (Positive): Steric hindrance or aggregation prevented complete coupling. Do not repeat Phase 2. Proceed immediately to Phase 4.

Phase 4: Orthogonal Rescue Coupling (Kinetic Forcing)
  • Reagent Preparation: Dissolve 3.0 equivalents of Fmoc-HoPhe(4-OMe)-OH and 3.0 equivalents of HATU in DMF.

  • Base Addition: Add 6.0 equivalents of DIPEA (or sym-collidine for highly epimerization-prone sequences) to the mixture[5].

  • Rescue Coupling: Immediately add the mixture to the resin. Agitate for 45 minutes.

  • Validation: Wash with DMF (3 × 1 min) and repeat the Kaiser test. It should now be negative.

SPPSWorkflow Start Swelled Resin Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 1st Coupling: Fmoc-HoPhe(4-OMe)-OH + DIC / Oxyma Pure Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotect Next Cycle ReCouple 2nd Coupling (Rescue) + HATU / DIPEA Kaiser->ReCouple Incomplete (Blue) Cleavage Cleavage & Global Deprotection Kaiser->Cleavage Complete (Yellow) ReCouple->Wash2

Self-validating SPPS workflow incorporating orthogonal double-coupling for difficult sequences.

Troubleshooting & Optimization

  • Severe Aggregation: If the sequence containing Fmoc-HoPhe(4-OMe)-OH is highly hydrophobic, standard room-temperature coupling may fail even with HATU. In such cases, elevate the coupling temperature of the DIC/Oxyma Pure step to 75°C using a microwave peptide synthesizer. Oxyma Pure is thermally stable and maintains stereochemical integrity at high temperatures, unlike HATU[4][6].

  • Aspartimide Formation Risk: If the sequence contains Asp-Gly or Asp-Ser motifs prior to the homophenylalanine coupling, the use of DIPEA in the rescue step can catalyze aspartimide formation. Substitute DIPEA with 2,4,6-trimethylpyridine (sym-collidine) to mitigate this base-catalyzed side reaction[1][5].

References

  • Process Development of a Macrocyclic Peptide Inhibitor of PD-L1. ACS Publications. Available at:[Link]

  • 6 - Organic Syntheses Procedure (Application of Oxyma Pure). Organic Syntheses. Available at:[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at:[Link]

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. ResearchGate. Available at:[Link]

Sources

Method

Incorporating Fmoc-4-methoxy-L-homophenylalanine into macrocyclic peptides

Advanced Application Note: Incorporation of Fmoc-4-methoxy-L-homophenylalanine into Macrocyclic Peptides Executive Summary & Mechanistic Rationale The development of macrocyclic peptides has revolutionized the targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Incorporation of Fmoc-4-methoxy-L-homophenylalanine into Macrocyclic Peptides

Executive Summary & Mechanistic Rationale

The development of macrocyclic peptides has revolutionized the targeting of flat, featureless protein-protein interaction (PPI) interfaces. By constraining a peptide into a ring structure, we lock the molecule into a bioactive conformation, significantly reducing the entropic penalty upon target binding while simultaneously increasing proteolytic stability[1].

The incorporation of the unnatural amino acid (UAA) Fmoc-4-methoxy-L-homophenylalanine (CAS: 205182-52-1) provides a distinct pharmacological advantage[2]. Mechanistically, the homophenylalanine backbone extends the aromatic side chain by one additional methylene group compared to standard phenylalanine. This added flexibility allows the aromatic ring to probe deeper into cryptic hydrophobic pockets without distorting the constrained macrocyclic backbone, a principle recently validated in the discovery of potent Interleukin 17A (IL17A) inhibitors[3]. Furthermore, the para-methoxy substitution introduces an electron-rich center capable of acting as a hydrogen bond acceptor, altering the local dipole moment to improve the peptide's overall pharmacokinetic profile and solubility.

As a Senior Application Scientist, I have designed the following protocol not merely as a sequence of steps, but as a self-validating system . Every critical phase—from the coupling of the sterically hindered UAA to the final on-resin macrocyclization—includes built-in quality control (QC) checkpoints to ensure absolute confidence before proceeding to the next step.

Synthesis Logic & Workflow

The following workflow illustrates the logical progression of the solid-phase peptide synthesis (SPPS), highlighting the integration of self-validating QC checkpoints to prevent the propagation of errors.

Workflow Start Resin Swelling & Preparation (Low-loading, 0.15 mmol/g) Iterative Iterative Fmoc-SPPS (Standard Amino Acids) Start->Iterative UAACoupling UAA Incorporation Fmoc-4-OMe-L-HoPhe (HATU/DIPEA, Double Coupling) Iterative->UAACoupling Validation1 QC Checkpoint 1 Kaiser Test & Micro-cleavage UAACoupling->Validation1 Validation1->UAACoupling Fail Deprotect Orthogonal Deprotection (Alloc/OAll removal via Pd) Validation1->Deprotect Pass Cyclization On-Resin Macrocyclization (DEPBT/DIPEA, 24h) Deprotect->Cyclization Validation2 QC Checkpoint 2 Mass Shift (-18 Da) Confirmation Cyclization->Validation2 Validation2->Cyclization Fail Cleavage Global Cleavage & Isolation (TFA/TIS/H2O) Validation2->Cleavage Pass

Workflow for the synthesis and self-validation of macrocyclic peptides containing Fmoc-4-OMe-L-HoPhe.

Quantitative Data & Optimization Guidelines

When dealing with extended, bulky UAAs like Fmoc-4-methoxy-L-homophenylalanine, standard carbodiimide chemistry (e.g., DIC/Oxyma) often results in sluggish kinetics and incomplete conversion due to steric hindrance and local peptide aggregation[4]. The tables below summarize empirical optimization data, demonstrating why specific reagents are mandated in the protocols.

Table 1: Optimization of Fmoc-4-methoxy-L-homophenylalanine Coupling Kinetics

Coupling System Equivalents Time (min) Temp (°C) Conversion Yield (LC-MS)
DIC / Oxyma 3.0 60 25 78%
DIC / Oxyma 3.0 60 × 2 25 89%
HATU / DIPEA 3.0 60 25 92%

| HATU / DIPEA | 3.0 | 60 × 2 | 25 | >99% |

Causality: HATU generates a highly reactive 7-aza-OBt ester intermediate, which drastically accelerates the acylation rate compared to DIC. Double coupling is required to ensure quantitative conversion.

Table 2: Macrocyclization Efficiency (Side-Chain to Side-Chain Lactamization)

Reagent System Resin Loading Time (h) Monomer Yield (%) Oligomerization (%)
PyBOP / DIPEA 0.50 mmol/g 2 65% 25%
PyBOP / DIPEA 0.15 mmol/g 12 88% 8%

| DEPBT / DIPEA | 0.15 mmol/g | 24 | 94% | <2% |

Causality: Macrocyclization on solid support requires overcoming the entropic penalty of ring closure. Using a low-loading resin (0.15 mmol/g) enforces a "pseudo-dilute" environment, favoring intramolecular cyclization over intermolecular oligomerization. DEPBT is selected over PyBOP to minimize epimerization at the C-terminal residue of the cyclization site.

Self-Validating Experimental Protocols

Phase 1: Resin Preparation and Pseudo-Dilution
  • Resin Selection: Weigh out Rink Amide AM resin (or equivalent) with a low loading capacity (0.15–0.20 mmol/g).

  • Swelling: Transfer the resin to a fritted synthesis syringe. Swell in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Linear Assembly: Perform standard iterative Fmoc-SPPS up to the point of UAA insertion. Use 20% Piperidine in DMF for Fmoc deprotection (2 × 10 min).

Phase 2: Incorporation of Fmoc-4-methoxy-L-homophenylalanine
  • Activation: In a clean vial, dissolve 3.0 equivalents of Fmoc-4-methoxy-L-homophenylalanine[5] and 2.9 equivalents of HATU in minimal DMF (to achieve a 0.2 M concentration).

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will turn pale yellow, indicating the formation of the active ester. Activate for exactly 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Drain and Repeat: Drain the reaction mixture and repeat steps 1-3 for a mandatory second coupling (60 minutes).

  • QC Checkpoint 1 (Self-Validation):

    • Colorimetric: Perform a Kaiser test on a few resin beads. A yellow/colorless result indicates complete primary amine acylation. A blue result mandates a third coupling.

    • Analytical: Perform a micro-cleavage on 2 mg of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS. Validation criteria: Confirm the mass shift corresponding to the addition of the 4-OMe-HoPhe residue (+193 Da to the peptide backbone).

Phase 3: Orthogonal Deprotection (Alloc/OAll System)

Note: This assumes a side-chain to side-chain lactam bridge strategy (e.g., between Lys(Alloc) and Glu(OAll)).

  • Preparation: Wash the resin extensively with DCM (5 × 1 min) to remove all traces of DMF, which can poison the palladium catalyst.

  • Deprotection Cocktail: In a glass vial (avoid plastic), dissolve 0.2 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 24 equivalents of Phenylsilane (PhSiH3) in anhydrous DCM.

  • Reaction: Add the cocktail to the resin. Protect from light (wrap syringe in foil) and agitate for 45 minutes. Repeat this step once with fresh cocktail.

  • Washing: Wash sequentially with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd residues), and DMF.

  • QC Checkpoint 2 (Self-Validation): Perform a micro-cleavage and LC-MS analysis. Validation criteria: Confirm the loss of the Alloc (-84 Da) and OAll (-40 Da) protecting groups.

Phase 4: On-Resin Macrocyclization
  • Activation: Add 3.0 equivalents of DEPBT and 6.0 equivalents of DIPEA in DMF to the resin.

  • Cyclization: Agitate gently at room temperature for 24 hours.

  • QC Checkpoint 3 (Self-Validation): Perform a Kaiser test (should be negative, as the free amine of Lys has reacted with the free carboxyl of Glu). Perform a micro-cleavage and LC-MS analysis. Validation criteria: Confirm a mass shift of -18 Da (loss of H2O), indicating successful lactam bridge formation. If the mass matches the linear deprotected peptide, extend cyclization time or add 1.0 eq of PyBOP to force completion.

Phase 5: Global Cleavage and Scavenger Selection
  • Cleavage Cocktail: The electron-rich 4-methoxy group is stable to TFA but can be susceptible to electrophilic alkylation during cleavage. Prepare a cocktail of TFA / Triisopropylsilane (TIS) / Ultrapure H2O / 3,6-Dioxa-1,8-octanedithiol (DODT) in a ratio of 92.5 : 2.5 : 2.5 : 2.5.

  • Reaction: Add 10 mL of cocktail per gram of resin. Agitate for 2.5 hours at room temperature.

  • Isolation: Precipitate the cleaved macrocyclic peptide in 10 volumes of ice-cold diethyl ether. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilization: Dissolve the crude peptide in 50% Acetonitrile/Water and lyophilize prior to preparative HPLC purification.

References

  • Title: Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][3]

  • Title: Novel Cyclic Lipopeptides Fusaricidin Analogs for Treating Wound Infections Source: PMC - NIH URL: [Link][4]

  • Title: N-Fmoc-4-methoxy-L-homophenylalanine Source: Echo BioSystems URL: [Link][5]

  • Title: BICYCLIC PEPTIDE LIGANDS SPECIFIC FOR MT1-MMP Source: European Patent Office - EP 3215518 B1 URL: [1]

Sources

Application

Using Fmoc-4-methoxy-L-homophenylalanine in structure-activity relationship (SAR) studies

Executive Summary The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern peptidomimetic drug discovery. Among these, Fmoc-4-methoxy-L-homophenylalanine serves as a highly specialized buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern peptidomimetic drug discovery. Among these, Fmoc-4-methoxy-L-homophenylalanine serves as a highly specialized building block for Structure-Activity Relationship (SAR) studies. By systematically replacing native aromatic residues (such as Phenylalanine or Tyrosine) with this UAA, researchers can probe the spatial constraints of receptor binding pockets, enhance target affinity through optimized electronic interactions, and significantly improve the metabolic stability of the peptide therapeutic .

This application note provides the mechanistic rationale, comparative physicochemical data, and self-validating protocols required to successfully integrate Fmoc-4-methoxy-L-homophenylalanine into automated Solid-Phase Peptide Synthesis (SPPS) and downstream SAR evaluation.

Mechanistic Rationale in SAR Design

The utility of 4-methoxy-L-homophenylalanine in SAR studies is driven by three distinct structural modifications compared to native aromatic amino acids:

  • The Homologation Effect (Steric Reach): Native phenylalanine possesses a single methylene bridge ( −CH2​− ) between the α -carbon and the phenyl ring. Homophenylalanine introduces an additional methylene group ( −CH2​−CH2​− ). This homologation increases the side-chain's rotational degrees of freedom, allowing the aromatic pharmacophore to penetrate deeper into hydrophobic sub-pockets that native residues cannot reach. This is a proven strategy for optimizing protein-protein interaction (PPI) inhibitors 2.

  • Para-Methoxy Substitution (Electronic Tuning): The methoxy ( −OCH3​ ) group acts as a strong electron-donating group (EDG) via resonance. This significantly increases the electron density of the aromatic π -system, strengthening π−π stacking interactions with electron-deficient residues in the target receptor . Furthermore, the oxygen atom serves as a strict hydrogen-bond acceptor, allowing chemists to differentiate between donor/acceptor requirements when replacing Tyrosine.

  • Proteolytic Evasion: Native proteases (e.g., chymotrypsin) specifically recognize and cleave the peptide bond adjacent to natural aromatic residues. The unnatural backbone spacing of homophenylalanine disrupts this enzymatic recognition, drastically increasing the peptide's metabolic half-life .

Table 1: Comparative Physicochemical Properties for SAR
Amino AcidSide-Chain StructureAromatic Electron DensityH-Bonding CapabilityProtease Resistance
L-Phenylalanine (Phe) −CH2​−Phenyl NeutralNoneLow (Native)
L-Tyrosine (Tyr) −CH2​−Phenyl−4−OH High (EDG)Donor & AcceptorLow (Native)
L-Homophenylalanine −CH2​−CH2​−Phenyl NeutralNoneHigh (UAA)
4-Methoxy-L-HoPhe −CH2​−CH2​−Phenyl−4−OMe High (EDG)Acceptor OnlyHigh (UAA)

SAR Workflow Visualization

The following diagram illustrates the iterative cycle of integrating Fmoc-4-methoxy-L-homophenylalanine into a peptide drug discovery pipeline.

SAR_Workflow Design 1. Rational Peptide Design (Identify Phe/Tyr sites for UAA replacement) Synthesis 2. Fmoc-SPPS (Incorporate Fmoc-4-OMe-L-HoPhe) Design->Synthesis Purification 3. Cleavage & RP-HPLC (Isolate target peptidomimetic) Synthesis->Purification Assays 4. SAR Evaluation (Binding Affinity & Protease Stability) Purification->Assays Optimization 5. Lead Optimization (Iterative refinement based on SAR data) Assays->Optimization Optimization->Design Data Feedback Loop

Workflow for incorporating Fmoc-4-methoxy-L-homophenylalanine into iterative peptide SAR studies.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification (causality) and a quality control checkpoint.

Protocol A: Optimized Fmoc-SPPS Coupling

Causality: While standard carbodiimides (e.g., DIC/Oxyma) are sufficient for natural amino acids, the increased conformational flexibility and slight steric bulk of homophenylalanine derivatives can reduce coupling kinetics. Therefore, the highly reactive aminium salt HATU is recommended to ensure complete acylation and prevent deletion sequences 4.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide AM resin) in Dimethylformamide (DMF) for 30 minutes. Reasoning: Expands the polymer matrix, maximizing the accessibility of reactive amine sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Prepare a solution of Fmoc-4-methoxy-L-homophenylalanine (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents) to the solution to initiate activation.

    • Add the activated mixture to the resin and agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • If yellow/colorless: Coupling is >99% complete. Proceed to the next step.

    • If blue: Coupling is incomplete. Perform a second coupling cycle using a different chemistry (e.g., DIC/Oxyma) before proceeding.

Protocol B: Cleavage and Global Deprotection

Causality: The 4-methoxy group makes the phenyl ring highly electron-rich. During the acidic cleavage of the peptide from the resin, carbocations generated from the deprotection of other residues (e.g., t -butyl cations from Ser/Thr/Tyr) can attack this electron-rich ring via electrophilic aromatic substitution. A high concentration of carbocation scavengers is mandatory to prevent irreversible alkylation.

Step-by-Step Methodology:

  • Preparation: Wash the completed peptide-resin with Dichloromethane (DCM) to remove residual DMF, and dry under a vacuum for 1 hour.

  • Cleavage Cocktail: Prepare Reagent K or a modified TFA cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Ultrapure H2​O (95:2.5:2.5 v/v). Reasoning: TIPS is a bulky, highly effective scavenger that irreversibly traps t -butyl cations.

  • Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate gently for 2.5 hours at room temperature.

  • Isolation: Filter the cleavage solution into cold diethyl ether ( −20∘C ) to precipitate the crude peptide. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Validation: Analyze the crude peptide via LC-MS to confirm the exact mass and verify the absence of +56 Da adducts (indicating successful prevention of t -butyl alkylation).

Protocol C: SAR Validation - Proteolytic Stability Assay

Causality: To quantitatively prove that the UAA substitution improves metabolic stability, the modified peptide must be challenged against native proteases alongside the wild-type sequence.

Step-by-Step Methodology:

  • Incubation: Dissolve the wild-type peptide and the 4-OMe-HoPhe analog separately in PBS (pH 7.4) at a concentration of 100 μM . Add α -chymotrypsin to a final concentration of 2 μg/mL .

  • Time-Course Sampling: Incubate at 37∘C . Extract 50 μL aliquots at t=0,15,30,60,120, and 240 minutes.

  • Quenching: Immediately mix each aliquot with 50 μL of 1% TFA in Acetonitrile. Reasoning: The sudden drop in pH and addition of organic solvent instantly denatures the protease, halting degradation.

  • Self-Validation (Internal Standard): Spike each quenched sample with a known concentration of a stable, non-interfering internal standard peptide prior to LC-MS analysis to normalize injection volumes and instrument variance.

  • Analysis: Plot the area under the curve (AUC) of the intact peptide mass over time to calculate the half-life ( t1/2​ ) of both the wild-type and the UAA-modified analog.

References[1] Polymyxins with Potent Antibacterial Activity against Colistin-Resistant Pathogens: Fine-Tuning Hydrophobicity with Unnatural Amino Acids - PMC. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10375685/[2] Unnatural Amino Acids | Suppliers & Custom Synthesis - BOC Sciences. Source: bocsci.com. URL:https://www.bocsci.com/unnatural-amino-acids.html[3] Structure–Activity Relationship (SAR) Insights for Phenylalanine-Based Drug Design. Source: bocsci.com. URL:https://www.bocsci.com/structure-activity-relationship-sar-insights-for-phenylalanine-based-drug-design.html[4] Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 - ACS Publications. Source: acs.org. URL:https://pubs.acs.org/doi/10.1021/acs.oprd.5c00329[5] Modified Peptide Inhibitors of the Keap1–Nrf2 Protein–Protein Interaction Incorporating Unnatural Amino Acids - PMC. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4517141/

Sources

Method

Application Note: Optimized Cleavage and Deprotection Protocols for Fmoc-4-Methoxy-L-Homophenylalanine from Wang Resin

Executive Summary & Chemical Context The incorporation of unnatural amino acids, such as Fmoc-4-methoxy-L-homophenylalanine (Fmoc-HoPhe(4-OMe)-OH), is a critical strategy in modern peptidomimetic drug design to enhance p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The incorporation of unnatural amino acids, such as Fmoc-4-methoxy-L-homophenylalanine (Fmoc-HoPhe(4-OMe)-OH), is a critical strategy in modern peptidomimetic drug design to enhance proteolytic stability and target affinity. However, isolating these electron-rich aromatic residues from standard acid-labile supports like Wang resin presents a significant synthetic challenge.

Wang resin (a p-alkoxybenzyl alcohol support) is the industry standard for synthesizing peptide acids via Fmoc chemistry. Cleavage requires high concentrations of trifluoroacetic acid (TFA), which inevitably generates a highly reactive 4-alkoxybenzyl carbocation[1]. Because the 4-methoxy group on the homophenylalanine side chain is a strong electron-donating group (EDG), it highly activates the phenyl ring toward electrophilic aromatic substitution. Without precise scavenger intervention, the resin-derived carbocations will irreversibly alkylate the 4-methoxyphenyl ring, drastically reducing yield and complicating HPLC purification[2].

This application note details the mechanistic rationale and provides a self-validating, step-by-step protocol for the safe and high-yield cleavage of Fmoc-HoPhe(4-OMe)-OH (or peptides containing it) from Wang resin using an optimized "Reagent B" scavenger cocktail[3].

Mechanistic Rationale: The Role of Scavengers (E-E-A-T)

To design a successful cleavage protocol, one must understand the causality behind the side reactions. During TFA-mediated cleavage, the protonation and subsequent dehydration of the Wang linker release the peptide while generating a 4-alkoxybenzyl carbocation[4]. Simultaneously, if the sequence contains side-chain protecting groups like t-butyl (tBu) or trityl (Trt), additional carbocations are released into the cleavage matrix.

The 4-methoxy-homophenylalanine residue acts as a powerful nucleophile. To protect it, we must introduce a sacrificial nucleophile and a hydride donor into the cleavage cocktail:

  • Phenol (Sacrificial Aromatic): Phenol mimics the electron-rich nature of the target residue. By providing it in vast molar excess (5% v/v), it competitively intercepts the carbocations before they can attack the homophenylalanine ring[5].

  • Triisopropylsilane (TIS): TIS acts as a potent hydride donor. It permanently reduces the transient carbocations into unreactive, stable hydrocarbon byproducts (e.g., converting the trityl cation to triphenylmethane)[6].

Mechanism Wang Wang Resin Complex (Fmoc-4-OMe-HoPhe) TFA TFA Cleavage Wang->TFA Cation 4-Alkoxybenzyl Carbocation (Electrophile) TFA->Cation NoScav No Aromatic Scavenger Cation->NoScav WithScav Phenol/TIS Scavengers Cation->WithScav Alkylation Alkylated Byproduct (EAS on 4-OMe-Phenyl) NoScav->Alkylation Quenched Cation Quenched WithScav->Quenched Pure Pure Fmoc-4-OMe-HoPhe WithScav->Pure

Fig 1: Mechanism of carbocation generation and scavenger intervention during Wang resin cleavage.

Cleavage Cocktail Selection

Selecting the correct cleavage cocktail is paramount. The table below summarizes standard industry cocktails and their suitability for highly activated aromatic residues. For Fmoc-4-methoxy-L-homophenylalanine, Reagent B is the optimal choice as it provides necessary aromatic protection without the pungent odor of ethanedithiol (EDT)[7].

Table 1: Comparison of Cleavage Cocktails for 4-Methoxy-Phenyl Derivatives

Cocktail NameComposition (v/v)Scavenging MechanismSuitability for HoPhe(4-OMe)
Standard TFA TFA / H₂O (95:5)Hydrolysis onlyPoor: High risk of irreversible ring alkylation.
Cocktail A TFA / TIS / H₂O (95:2.5:2.5)Hydride donationModerate: TIS alone may not quench fast enough.
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)Sacrificial aromatic + Hydride donorOptimal: Phenol competitively protects the methoxy ring.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Comprehensive (Aromatic + Thiol)Excellent: But unnecessary unless Cys/Met are present.

Experimental Protocol: Self-Validating Cleavage Workflow

Note: This protocol is designed to cleave the Fmoc-protected amino acid directly from the resin, yielding Fmoc-HoPhe(4-OMe)-OH. If a fully deprotected peptide sequence is desired, perform a standard 20% piperidine/DMF deprotection step prior to this workflow.

Materials & Reagents
  • Resin: Fmoc-4-methoxy-L-homophenylalanine-Wang Resin (washed and thoroughly dried).

  • Reagents: Trifluoroacetic acid (TFA, sequencing grade), Phenol (solid or liquefied), Triisopropylsilane (TIS), Ultrapure Water (H₂O).

  • Solvents: Dichloromethane (DCM), Diethyl ether (pre-chilled to -20°C).

Step-by-Step Methodology

Step 1: Resin Preparation

  • Transfer the synthesized peptide-resin into a fritted syringe or a round-bottom flask equipped with a magnetic stir bar.

  • Wash the resin 3 times with DCM to remove any residual DMF, which can inhibit TFA cleavage.

  • Dry the resin under vacuum for at least 2 hours. Self-Validation Check: The resin beads should flow freely and not stick to the glass walls; residual moisture or solvent will dilute the TFA and reduce cleavage efficiency.

Step 2: Cocktail Preparation (Reagent B)

  • In a chemical fume hood, prepare Reagent B fresh. For every 1 gram of dry resin, prepare 10 mL of cocktail:

    • 8.8 mL TFA

    • 0.5 g Phenol (or 0.5 mL liquefied phenol)

    • 0.5 mL H₂O

    • 0.2 mL TIS

  • Mix thoroughly until the phenol is completely dissolved.

Step 3: Cleavage Reaction

  • Add the Reagent B cocktail to the dry resin.

  • Stir or agitate the mixture gently at room temperature (20–25°C) for 2 hours [8].

  • Self-Validation Check: Observe the color of the solution. A light yellow to amber color is normal. A deep, dark red or purple indicates excessive trityl cation accumulation, suggesting the TIS scavenger is being depleted.

Step 4: Filtration & Resin Washing

  • Filter the cleavage mixture through a fine sintered glass funnel into a clean, dry collection flask.

  • Wash the depleted resin beads with an additional 2–3 mL of neat TFA to extract any remaining cleaved product. Combine the filtrates.

Step 5: Ether Precipitation

  • Transfer the combined TFA filtrate into a 50 mL centrifuge tube.

  • Add the TFA solution dropwise into 8–10 times its volume of ice-cold diethyl ether (e.g., 10 mL TFA into 80-100 mL cold ether).

  • Self-Validation Check: A dense, white, flocculent precipitate must form immediately upon contact with the ether. If the solution remains clear, the cleavage failed or the peptide concentration is too low (requiring partial evaporation of TFA under N₂ gas before precipitation).

Step 6: Isolation & Lyophilization

  • Centrifuge the suspension at 4,000 rpm for 5 minutes at 4°C.

  • Decant the ether supernatant carefully, ensuring the peptide pellet remains undisturbed.

  • Resuspend the pellet in fresh cold ether, vortex briefly, and centrifuge again. Repeat this wash step 3 times to remove residual TFA and phenol scavengers.

  • Dissolve the final pellet in a mixture of Water/Acetonitrile (typically 50:50 v/v) and lyophilize to obtain the crude Fmoc-HoPhe(4-OMe)-OH powder.

Workflow Step1 1. Resin Prep Wash DCM & Dry Step2 2. Cocktail Addition TFA/Phenol/H2O/TIS Step1->Step2 Step3 3. Cleavage Reaction 2 Hours at 25°C Step2->Step3 Step4 4. Filtration Collect Filtrate Step3->Step4 Step5 5. Precipitation Cold Diethyl Ether Step4->Step5 Step6 6. Isolation Centrifuge & Lyophilize Step5->Step6

Fig 2: Step-by-step workflow for the cleavage and isolation of Fmoc-4-OMe-HoPhe from Wang resin.

References

  • INFLIBNET. "Definition, Methodology & applications." inflibnet.ac.in. Available at:[Link]

  • Hilaris Publisher. "Purity Profiling of Peptide Drugs." hilarispublisher.com. Available at: [Link]

  • PeptideChemistry.org. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." peptidechemistry.org. Available at:[Link]

  • Frontiers. "Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides." frontiersin.org. Available at: [Link]

  • MDPI. "Centrifugal Filtration Devices to Separate Peptides/Proteins as a Characterization Tool." mdpi.com. Available at: [Link]

  • ACS Publications. "Backbone Amide Linker in Solid-Phase Synthesis | Chemical Reviews." acs.org. Available at: [Link]

  • ResearchGate. "What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?" researchgate.net. Available at: [Link]

Sources

Application

Application Note: Accelerated Synthesis of Peptides Containing 4-Methoxy-L-homophenylalanine using Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS)

Abstract This application note provides a comprehensive guide for the efficient synthesis of peptides incorporating the unnatural amino acid Fmoc-4-methoxy-L-homophenylalanine using microwave-assisted solid-phase peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the efficient synthesis of peptides incorporating the unnatural amino acid Fmoc-4-methoxy-L-homophenylalanine using microwave-assisted solid-phase peptide synthesis (MA-SPPS). Microwave irradiation significantly accelerates both the coupling and deprotection steps of Fmoc-based SPPS, leading to reduced synthesis times and often improved peptide purity compared to conventional methods.[1][2][3][4] This protocol offers detailed, step-by-step methodologies, discusses the rationale behind experimental choices, and provides guidance on data analysis and troubleshooting for researchers in peptide chemistry and drug development.

Introduction

Solid-phase peptide synthesis (SPPS) has been a cornerstone of peptide research since its inception by Merrifield.[5] The development of the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy provided a milder, orthogonal approach that has become the dominant method for peptide synthesis.[6][7] The incorporation of unnatural amino acids, such as 4-methoxy-L-homophenylalanine, into peptide sequences is a critical strategy for developing novel therapeutics with enhanced properties like increased metabolic stability, receptor affinity, and altered bioavailability. Fmoc-4-methoxy-L-homophenylalanine, with its extended and electronically modified side chain, offers unique opportunities for designing innovative peptide-based drugs.[8]

However, the synthesis of peptides, particularly those containing sterically hindered or unusual amino acids, can be time-consuming and prone to side reactions like incomplete coupling and aggregation.[1][4][9] Microwave-assisted peptide synthesis (MA-SPPS) has emerged as a powerful technology to overcome these challenges.[1][3][10] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MA-SPPS dramatically shortens reaction times for both coupling and deprotection steps, often from hours to minutes.[1][5][10] This rapid and controlled heating can also enhance coupling efficiency for difficult sequences and minimize side reactions.[9]

This guide details a robust protocol for the MA-SPPS of a model peptide containing Fmoc-4-methoxy-L-homophenylalanine on a Rink Amide resin, yielding a C-terminally amidated peptide upon cleavage.

Materials and Reagents

Ensure all reagents are of high purity (peptide synthesis grade or equivalent) and solvents are anhydrous.

Reagent/Material Supplier (Example) Grade/Purity Purpose
Rink Amide AM Resin LLSigma-Aldrich100-200 mesh, ~0.3-0.8 mmol/gSolid support for peptide synthesis
Fmoc-4-methoxy-L-homophenylalanineChem-Impex/Aapptec≥98%Unnatural amino acid building block
Standard Fmoc-L-amino acidsVarious≥98%Standard amino acid building blocks
N,N'-Diisopropylcarbodiimide (DIC)Sigma-Aldrich≥99%Coupling reagent
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Sigma-Aldrich≥99%Coupling additive to suppress racemization
PiperidineSigma-Aldrich≥99.5%Fmoc deprotection agent
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, ≥99.8%Primary synthesis solvent
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%Solvent for washing and resin swelling
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5% (Reagent grade)Base for coupling reaction
Trifluoroacetic acid (TFA)Sigma-Aldrich≥99%Cleavage and side-chain deprotection
Triisopropylsilane (TIS)Sigma-Aldrich99%Scavenger for cleavage
WaterMilli-Q or equivalentHPLC gradeScavenger and solvent
Diethyl ether, coldFisher ScientificACS gradePeptide precipitation
Acetonitrile (ACN)Fisher ScientificHPLC gradeHPLC mobile phase

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible for subsequent chemical steps.

  • Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) into a microwave-compatible peptide synthesis vessel.

  • Add sufficient DMF to cover the resin completely.

  • Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.

  • After swelling, drain the DMF from the vessel.

Microwave-Assisted SPPS Cycle

The following steps constitute a single cycle for adding one amino acid to the growing peptide chain. This cycle is repeated for each amino acid in the sequence.

The removal of the Fmoc protecting group exposes the N-terminal amine for the next coupling reaction. Microwave energy accelerates this process significantly.[1][10]

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Perform a first microwave irradiation step at up to 75°C for 30 seconds.

  • Drain the vessel.

  • Add a fresh 20% piperidine in DMF solution.

  • Perform a second microwave irradiation step at up to 75°C for 3 minutes.

  • Drain the vessel and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[11]

The coupling of Fmoc-4-methoxy-L-homophenylalanine or other sterically demanding amino acids benefits greatly from the enhanced kinetics provided by microwave heating.[5][9] DIC and Oxyma are used as the coupling reagents, which form a highly reactive O-acylisourea intermediate that is less prone to racemization.[12][13]

  • Prepare the amino acid solution: In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-4-methoxy-L-homophenylalanine, 5 equivalents relative to resin loading), Oxyma Pure (5 eq.), and DIC (5 eq.) in DMF. Briefly vortex to mix.

  • Add the prepared amino acid solution to the deprotected resin.

  • Add DIPEA (10 eq.) to the reaction vessel.

  • Irradiate the mixture in the microwave peptide synthesizer at up to 75°C for 5 minutes.

  • After the coupling reaction, drain the vessel and wash the resin with DMF (3-5 times) to remove excess reagents.

It is essential to monitor the completeness of both deprotection and coupling steps to avoid truncated or deletion sequences.[14][15]

  • Deprotection Monitoring : Automated synthesizers can monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution.[14][16] A characteristic absorbance profile indicates successful Fmoc removal.

  • Coupling Monitoring : A qualitative Kaiser test or other colorimetric tests can be performed on a small sample of resin beads after the coupling step.[14] A negative result (e.g., yellow beads for Kaiser test) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive, a second coupling step (double coupling) should be performed.[17]

Final Fmoc Deprotection

After the final amino acid has been coupled, the terminal Fmoc group must be removed using the deprotection protocol described in section 3.2.1.

Cleavage and Deprotection

This step cleaves the completed peptide from the resin support and removes the acid-labile side-chain protecting groups simultaneously.[18]

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care in a certified fume hood using appropriate personal protective equipment (PPE).[18]

  • Wash the deprotected peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.[19]

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).[19][20] TIS acts as a scavenger to trap reactive carbocations generated during deprotection.[18]

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Combine the filtrates.

Peptide Precipitation and Isolation
  • Concentrate the TFA solution to a small volume under a gentle stream of nitrogen.

  • Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the pellet with cold ether once more, and centrifuge again.

  • Dry the final peptide pellet under vacuum to remove residual ether.

Workflow Visualization

MA_SPPS_Workflow cluster_prep Resin Preparation cluster_cycle MA-SPPS Cycle (Repeat n times) cluster_final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF, MW 75°C) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA, DIC/Oxyma, DIPEA, MW 75°C) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitor 3. Monitoring (Kaiser Test) Wash2->Monitor Monitor->Deprotection Next Cycle Final_Deprotect Final Fmoc Deprotection Monitor->Final_Deprotect Final Cycle Complete Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotect->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Product Precipitation->Crude_Peptide

Caption: Workflow for Microwave-Assisted Peptide Synthesis.

Expected Results and Data Analysis

The crude peptide should be analyzed for purity by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Parameter Expected Outcome Analysis Method
Crude Purity >70% (sequence-dependent)RP-HPLC (UV detection at 214/280 nm)
Yield 50-80% (sequence and scale-dependent)Gravimetric analysis of crude peptide
Identity Observed mass matches calculated massMass Spectrometry (MS)

A successful synthesis will show a major peak in the HPLC chromatogram corresponding to the target peptide. The mass spectrum should display a prominent ion with a mass-to-charge ratio (m/z) that matches the theoretical molecular weight of the desired product.

Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
Low Purity / Multiple Peaks in HPLC Incomplete Fmoc deprotection.- Ensure freshness of piperidine solution.- Increase microwave time or temperature for deprotection.- Confirm thorough washing after deprotection.
Incomplete coupling.- Perform a double coupling for the difficult residue.[17]- Use a more potent coupling reagent combination like HATU/DIPEA.- Increase coupling time or temperature.
Aggregation of peptide chains.- Use a lower loading resin.- Incorporate pseudoproline dipeptides at key positions.[6]
Low Yield Premature cleavage from the resin.- Ensure all reagents are free of strong acid contaminants.
Poor precipitation.- Ensure ether is sufficiently cold.- Increase the volume of ether used for precipitation.
Incomplete cleavage.- Extend the cleavage reaction time to 3-4 hours.- Ensure the resin is completely dry before adding the cleavage cocktail.[19]
Mass corresponding to deletion sequences Inefficient coupling at a specific residue.- Identify the problematic coupling step via MS analysis of byproducts.- Optimize the coupling conditions for that specific amino acid (e.g., double coupling, different reagents).

Conclusion

Microwave-assisted solid-phase peptide synthesis offers a rapid and highly efficient method for the synthesis of peptides, including those containing challenging or unnatural amino acids like Fmoc-4-methoxy-L-homophenylalanine. By significantly reducing cycle times and often improving reaction efficiency, MA-SPPS empowers researchers to accelerate the discovery and development of novel peptide-based therapeutics. The protocols and guidelines presented in this application note provide a robust framework for successfully applying this technology.

References

  • Erdélyi, M. & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596. Available at: [Link]

  • Gyepes, A. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry. Available at: [Link]

  • Collins, J. M. (2014). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. Available at: [Link]

  • Collins, J. M. (2014). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). PubMed. Available at: [Link]

  • Hojo, K. et al. (2009). Protocol for solid-phase peptide synthesis using a MW assisted coupling reaction in water. ResearchGate. Available at: [Link]

  • Mittal, S. et al. (2021). New Developments in Microwave-Assisted Solid Phase Peptide Synthesis. PubMed. Available at: [Link]

  • Peptide Protein Mapping Center. (n.d.). Peptide Cleavage from Resin Protocol. Available at: [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]

  • CEM Corporation. (2015). Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. YouTube. Available at: [Link]

  • Taleb, M. et al. (2013). Microwave Assisted Peptide Synthesis as a New Gold Standard in Solid Phase Peptide Synthesis. American Chemical Science Journal. Available at: [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Vapourtec. (2025). Learn Why Flow Outperforms Batch for Peptide Synthesis. Available at: [Link]

  • Protein Technologies, Inc. (n.d.). Comparative study of conventional and microwave assisted synthesis. Available at: [Link]

  • Pedersen, S. L. et al. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • Jaradat, D. M. M. et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. Available at: [Link]

  • Aapptec. (n.d.). Fmoc-Phe(4-Me)-OH [199006-54-7]. Available at: [Link]

  • Coin, I. et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • Subirós-Funosas, R. et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during Fmoc-4-methoxy-L-homophenylalanine coupling

Welcome to the technical support center for challenges related to the coupling of Fmoc-4-methoxy-L-homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for challenges related to the coupling of Fmoc-4-methoxy-L-homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during peptide synthesis involving this specific amino acid derivative. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven experience.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you may encounter during the coupling of Fmoc-4-methoxy-L-homophenylalanine, providing a systematic approach to identify and resolve the root cause of racemization.

Question: I've detected significant epimerization after coupling Fmoc-4-methoxy-L-homophenylalanine. What is the most likely cause?

Answer:

Significant racemization during the coupling of an N-α-Fmoc protected amino acid, including Fmoc-4-methoxy-L-homophenylalanine, is most commonly attributed to the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs when the carboxyl group of the amino acid is activated by a coupling reagent. The activated intermediate can then cyclize, and the resulting oxazolone has an acidic proton at the α-carbon (Cα-H). In the presence of a base, this proton can be abstracted, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the N-terminal amine of the peptide chain on the racemized oxazolone results in the incorporation of both the desired L-enantiomer and the undesired D-enantiomer into your peptide sequence.[1][3]

Several factors can exacerbate oxazolone formation and subsequent racemization:

  • Over-activation: Allowing the amino acid to be in its activated state for an extended period before the addition of the N-terminal amine of the peptide chain.[4]

  • High basicity: The use of strong, non-sterically hindered bases can accelerate the abstraction of the α-proton from the oxazolone intermediate.[5][6]

  • Elevated temperatures: Higher reaction temperatures can increase the rate of both oxazolone formation and enolization.[5][7]

  • Choice of coupling reagent: Some coupling reagents are inherently more prone to inducing racemization than others.[5][8]

Question: My standard coupling protocol using a carbodiimide (DCC/DIC) and HOBt is causing racemization with this residue. What should I change?

Answer:

While the combination of a carbodiimide like DIC with an additive like HOBt was a significant advancement in reducing racemization, it may not be sufficient for more sensitive or sterically hindered amino acids.[4][9] To mitigate racemization when coupling Fmoc-4-methoxy-L-homophenylalanine, consider the following modifications to your protocol:

  • Switch to a Superior Additive: Replace HOBt with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).[7][10] Oxyma forms active esters that are less prone to racemization and has the added benefit of being a safer, non-explosive alternative to benzotriazole-based additives.[10] The DIC/Oxyma combination is a highly effective and widely adopted method for minimizing racemization.[10][11]

  • Upgrade Your Coupling Reagent System: Move away from carbodiimide-based activation to uronium or phosphonium salt-based reagents. These reagents often provide higher coupling efficiency and better suppression of racemization.[4][12] Excellent choices include:

    • HATU: Considered a gold standard, it forms highly reactive OAt esters that are very resistant to racemization.[4][13][14]

    • HCTU: A good balance of high reactivity and racemization suppression, often at a lower cost than HATU.[4][15][16]

    • COMU: An Oxyma-based uronium reagent that offers excellent performance with an improved safety profile.[16]

  • Optimize the Base: If your protocol requires a base, switch from a strong, non-hindered base like DIPEA to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6][7][17] Use the minimum amount of base necessary to facilitate the reaction.[5]

Question: I am using HATU for the coupling, but still observe a small degree of racemization. How can I further optimize the reaction?

Answer:

Even with a highly efficient reagent like HATU, trace amounts of racemization can occur, especially with prolonged reaction times or non-optimal conditions. Here are some steps for further optimization:

  • Minimize Pre-activation Time: The activated amino acid is most susceptible to racemization.[4] Instead of a separate pre-activation step, consider an in situ activation protocol where the amino acid, coupling reagent, and base are added to the resin-bound peptide sequentially without a delay.[18] If pre-activation is necessary, keep it as brief as possible, typically 1-5 minutes, before adding the mixture to the resin.[4]

  • Control the Temperature: Perform the coupling at room temperature or even cooled to 0°C.[5] While this may slow down the coupling reaction, it will also significantly reduce the rate of racemization.

  • Solvent Choice: While DMF is the most common solvent, its polarity can influence racemization rates. In some cases, switching to a less polar solvent or a solvent mixture might be beneficial, though this needs to be empirically tested for your specific sequence.[5]

Below is a troubleshooting workflow to systematically address racemization issues.

G Start Racemization Detected with Fmoc-4-methoxy-L-homophenylalanine Reagent_Check Review Coupling Reagent and Additive Combination Start->Reagent_Check Base_Check Evaluate Base Type and Concentration Reagent_Check->Base_Check Using Carbodiimide (e.g., DIC)? Switch to DIC/Oxyma or a Uronium Reagent (HATU/HCTU). Outcome_Good Racemization Minimized Reagent_Check->Outcome_Good Using Uronium Reagent already. Proceed to next check. Condition_Check Assess Reaction Conditions (Time, Temperature) Base_Check->Condition_Check Using strong base (e.g., DIPEA)? Switch to weaker/hindered base (NMM, Collidine) and reduce equivalents. Base_Check->Outcome_Good Using weak/hindered base. Proceed to next check. Condition_Check->Outcome_Good Conditions are optimized. Outcome_Bad Problem Persists Condition_Check->Outcome_Bad Long pre-activation or high temp? Minimize pre-activation time (<5 min) and/or run coupling at 0°C. Outcome_Bad->Reagent_Check Re-evaluate entire protocol

Caption: Troubleshooting workflow for racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during peptide synthesis?

A1: The dominant mechanism for racemization of N-α-protected amino acids during peptide bond formation is through the formation of an azlactone, or more specifically, a 5(4H)-oxazolone intermediate.[1][19] The activation of the carboxylic acid group makes the α-proton more acidic. A base present in the reaction mixture can then abstract this proton, leading to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.[1][3]

G L_AA L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone (Chiral) L_AA->Oxazolone Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ (Reversible) Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone + H+ L_Peptide Desired L-Peptide Racemic_Oxazolone->L_Peptide + Peptide D_Peptide Undesired D-Peptide Racemic_Oxazolone->D_Peptide + Peptide Peptide Peptide Chain (N-terminal amine)

Caption: Mechanism of racemization via oxazolone formation.

Q2: Which coupling reagents are best for minimizing racemization?

A2: The choice of coupling reagent is critical. Modern uronium and phosphonium salt reagents are generally superior to older carbodiimide methods, especially when used with appropriate additives.[4][8]

Coupling Reagent ClassExamplesRacemization PotentialKey Considerations
Carbodiimides DCC, DICHigh (if used alone)[5]Must be used with an additive like Oxyma or HOAt to suppress racemization.[5][10]
Phosphonium Salts PyBOP, PyAOPLow to ModeratePyAOP is particularly effective for hindered couplings and provides low racemization.[9][20]
Uronium/Aminium Salts HBTU, HCTU, HATU, COMULowHATU is widely regarded as the gold standard for minimizing racemization due to the formation of highly reactive, stable OAt esters.[4][13][14] HCTU and COMU are also excellent, high-performance options.[15][16]

Q3: How does the choice of base impact racemization?

A3: The base plays a dual role: it deprotonates the incoming amino acid salt and facilitates the coupling reaction. However, it can also promote racemization by abstracting the α-proton of the activated amino acid.[5][7]

  • Stronger bases (e.g., DIPEA, DBU) increase the rate of racemization.[17][21]

  • Weaker or sterically hindered bases (e.g., N-methylmorpholine (NMM), 2,4,6-collidine) are preferred as they are less likely to cause epimerization.[6][7] The amount of base should also be minimized; typically, 2 equivalents relative to the amino acid are sufficient for uronium salt couplings.

Recommended Experimental Protocol

Protocol: Low-Racemization Coupling of Fmoc-4-methoxy-L-homophenylalanine using DIC/Oxyma

This protocol provides a robust starting point for minimizing racemization during the incorporation of Fmoc-4-methoxy-L-homophenylalanine in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-4-methoxy-L-homophenylalanine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed using a standard protocol (e.g., 20% piperidine in DMF).

    • Thoroughly wash the resin with DMF (5-7 times) to remove all residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve 3-5 equivalents of Fmoc-4-methoxy-L-homophenylalanine and 3-5 equivalents of OxymaPure in DMF.

    • Add 3-5 equivalents of DIC to the amino acid/Oxyma solution.

    • Allow the mixture to pre-activate for a minimal time, typically 1-5 minutes. Do not exceed 5 minutes. [4]

    • Immediately add the activation mixture to the washed, deprotected peptide-resin.

  • Reaction and Monitoring:

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction for completion using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), the reaction can be allowed to proceed longer, but be aware that extended times can increase racemization risk. A double coupling may be preferable to a single, very long coupling.

  • Washing:

    • Once the coupling is complete (Kaiser test is negative), thoroughly wash the resin with DMF to remove all excess reagents and soluble byproducts.

This protocol leverages the proven efficacy of the DIC/Oxyma system to form the peptide bond efficiently while minimizing the risk of epimerization.[10][11]

References

  • Han, Y., et al. (2018). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Scientific Reports. Retrieved from [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Retrieved from [Link]

  • Libert, S., et al. (2017). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]

  • Wang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • ChemRxiv. (2025). Silver(I)-Mediated Oxazoline Formation: A Mild Route to 2,4-Oxazoles in Peptides. ChemRxiv. Retrieved from [Link]

  • RSC Publishing. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications. Retrieved from [Link]

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1206 - HCTU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron. Retrieved from [Link]

  • MDPI. (2020). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules. Retrieved from [Link]

  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2002). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis. Retrieved from [Link]

  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ChemRxiv. (2021). Minimizing HCN in DIC/Oxyma Mediated Amide Bond Forming Reactions. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of 4-Methoxy-L-homophenylalanine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address a notorious bottleneck in Solid-Phase Peptide Synthesis (SPPS): incomplete Fmoc deprotection...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address a notorious bottleneck in Solid-Phase Peptide Synthesis (SPPS): incomplete Fmoc deprotection following the incorporation of bulky, unnatural amino acids like 4-methoxy-L-homophenylalanine.

This guide merges mechanistic theory with field-proven protocols to ensure your syntheses are efficient, high-yielding, and scientifically rigorous.

Mechanistic Causality: The 4-Methoxy-L-homophenylalanine Challenge

In standard SPPS, Fmoc deprotection proceeds via a base-catalyzed E1cB elimination mechanism[1]. A secondary amine (typically 20% piperidine) abstracts the acidic β-proton from the fluorenyl ring, generating a dibenzofulvene (DBF) intermediate and releasing carbon dioxide[1].

However, 4-methoxy-L-homophenylalanine presents two distinct biophysical barriers that cause standard protocols to fail:

  • Severe Steric Hindrance: The homophenylalanine backbone extends the aromatic system by an additional methylene group, while the 4-methoxy substitution acts as a bulky, electron-donating moiety. This physical bulk shields the Fmoc β-proton, drastically reducing the kinetic rate of abstraction by standard piperidine[2].

  • Hydrophobic Aggregation: Unnatural, electron-rich aromatic residues strongly drive inter-chain hydrophobic interactions. This promotes the formation of stable secondary structures (such as β-sheets) on the solid support, burying the N-terminus and rendering it completely inaccessible to the deprotection reagent[3].

Mechanism Fmoc Fmoc-4-MeO-hPhe-Peptide Base Base (Piperidine/DBU) Abstracts β-proton Fmoc->Base E1cB E1cB Elimination Base->E1cB Products Free Amine + CO2 + Dibenzofulvene (DBF) E1cB->Products Scavenge DBF Scavenged by Piperazine Products->Scavenge Block Steric Block / Aggregation Block->Base Inhibits

Caption: Base-catalyzed E1cB Fmoc deprotection mechanism and points of steric inhibition.

Quantitative Comparison of Deprotection Cocktails

To overcome these kinetic and thermodynamic barriers, we must move beyond standard piperidine. The table below summarizes the efficacy of advanced deprotection cocktails based on kinetic studies and empirical SPPS data.

Deprotection ReagentMechanism of ActionTypical TimeEfficacy on 4-MeO-hPheRisk Profile
20% Piperidine / DMF Standard E1cB base & DBF scavenger2 x 10 minLow (Prone to deletion sequences)Regulated substance; Aspartimide formation[1]
2% DBU + 5% Piperazine / DMF DBU (pKa ~12.5) forces rapid proton abstraction; Piperazine scavenges DBF2 x 5 minHigh (Overcomes steric block)High efficiency; minimal side reactions[4]
20% Piperidine + 0.1M HOBt HOBt acts as a weak acid to suppress base-catalyzed side reactions2 x 15 minModerateReduces aspartimide but slower kinetics[5]
Chaotropic Additives (e.g., 0.4M LiCl in DMF) Disrupts hydrogen bonding and β-sheet aggregation2 x 15 minHigh (Resolves aggregation)Requires thorough washing to remove salts[6]

Troubleshooting Workflow

When incomplete deprotection is detected, identifying whether the root cause is localized steric hindrance or macro-aggregation dictates the corrective protocol.

Workflow Start Incomplete Fmoc Deprotection Detected (HPLC/UV) Assess Assess Primary Cause Start->Assess Steric Steric Hindrance (Bulky Residue) Assess->Steric Aggreg Peptide Aggregation (Hydrophobic Sequence) Assess->Aggreg DBU Protocol A: Switch to 2% DBU + 5% Piperazine/DMF Steric->DBU Chao Protocol B: Add Chaotropic Salts or Use Microwave Heat Aggreg->Chao Validate Validate via UV Monitoring (Plateau at 301 nm) DBU->Validate Chao->Validate

Caption: Workflow for diagnosing and resolving incomplete Fmoc deprotection in SPPS.

Self-Validating Experimental Protocols

To ensure trustworthiness and prevent the propagation of deletion sequences, every protocol below integrates a self-validating step. Do not proceed to the next coupling step without empirical confirmation of free amines.

Protocol A: DBU/Piperazine Deprotection for Sterically Hindered Amines

Causality: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that accelerates Fmoc removal exponentially faster than piperidine[7]. Because DBU cannot scavenge the highly reactive DBF intermediate, Piperazine is included to trap DBF and prevent unwanted alkylation[4].

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes to maximize polymer matrix accessibility. Drain completely.

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) Piperazine in DMF.

  • Primary Deprotection: Add the solution to the reaction vessel, ensuring the resin is fully submerged. Agitate at room temperature for 5 minutes. Drain.

  • Secondary Deprotection: Add a fresh aliquot of the DBU/Piperazine solution. Agitate for another 5 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (6 × 1 min) to remove all traces of base and DBF-adducts.

  • Validation (UV Monitoring): Analyze the deprotection filtrates via inline UV-Vis at 301 nm. A stable plateau between consecutive cycles indicates complete DBF release and successful deprotection[8].

Protocol B: Aggregation Disruption via Chaotropic Agents

Causality: If Protocol A fails, the issue is likely macro-aggregation. Chaotropic salts (like LiCl) disrupt the hydrogen-bonding network of the peptide backbone, unfolding the chains and exposing the buried N-terminus[9].

  • Solvent Exchange: Wash the resin with a chaotropic solvent mixture: 0.4 M LiCl in DMF or a 1:1 mixture of DMF/DMSO[6].

  • Deprotection: Apply 20% Piperidine in the chaotropic solvent mixture. Agitate for 2 × 15 minutes.

  • Thermal Agitation (Optional): If available, utilize microwave-assisted SPPS (e.g., 75°C for 3 minutes) to provide the thermodynamic energy required to break β-sheet aggregates.

  • Thorough Washing: Wash extensively with DMF (8 x 1 min) to ensure all chaotropic salts are removed prior to the next coupling step.

  • Validation (Kaiser Test): Perform a colorimetric Kaiser (Ninhydrin) test on a micro-cleaved sample of resin beads. A dark blue color confirms the presence of free primary amines[10].

Frequently Asked Questions (FAQs)

Q1: My mass spectrometry (LC-MS) data shows a peak at[M + 222.2] Da. What happened? A1: A mass shift of +222 Da indicates that the dibenzofulvene (DBF) intermediate was not efficiently scavenged and has alkylated a nucleophilic residue on your peptide[1]. Ensure your deprotection cocktail contains sufficient scavenger (like piperazine or piperidine) and that your washing steps are immediate and thorough.

Q2: Can I just increase the piperidine reaction time to 60 minutes for 4-methoxy-L-homophenylalanine? A2: Prolonged exposure to piperidine is not recommended. While it might marginally improve deprotection, it significantly increases the risk of base-catalyzed side reactions, most notably aspartimide formation (if Asp residues are present) and epimerization[11]. Switching to a kinetically faster base like DBU is a safer, more efficient strategy[7].

Q3: How do I know if the issue is steric hindrance or aggregation? A3: Aggregation usually presents as a sudden drop in the swelling volume of the resin and a simultaneous failure of both deprotection and coupling steps, typically occurring after the 5th or 6th residue[3]. Steric hindrance is localized; it will specifically affect the deprotection of the 4-methoxy-L-homophenylalanine residue and the immediate subsequent coupling, regardless of the overall chain length.

References

  • RSC Publishing. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Available at: [Link]

  • Peptide Chemistry. Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Available at: [Link]

  • NIH PMC. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Available at: [Link]

  • DU.ac.in. Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]

  • Peptide Chemistry. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Comparison and Application Guide: Fmoc-4-methoxy-L-homophenylalanine vs Fmoc-O-methyl-L-tyrosine

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the challenge of optimizing peptide-receptor interactions. A highly effective strategy for fine-tuning these interaction...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the challenge of optimizing peptide-receptor interactions. A highly effective strategy for fine-tuning these interactions involves modifying the spatial arrangement and flexibility of aromatic side chains.

This guide provides an objective, in-depth structural and functional comparison of two critical unnatural amino acid building blocks: Fmoc-4-methoxy-L-homophenylalanine [Fmoc-L-HoPhe(4-OMe)] and Fmoc-O-methyl-L-tyrosine [Fmoc-Tyr(Me)-OH]. By understanding the causality behind their structural differences, researchers can rationally design peptides with enhanced target affinity and proteolytic stability.

Structural and Physicochemical Comparison

While both amino acids feature a para-methoxy substituted phenyl ring, the critical difference lies in the aliphatic spacer connecting the aromatic ring to the alpha-carbon. This seemingly minor structural divergence dictates the conformational flexibility of the side chain.

Table 1: Core Physicochemical Properties
FeatureFmoc-O-methyl-L-tyrosineFmoc-4-methoxy-L-homophenylalanine
CAS Number 77128-72-4205182-52-1[1]
Molecular Weight 417.45 g/mol 431.48 g/mol
Chemical Formula C₂₅H₂₃NO₅C₂₆H₂₅NO₅
Aliphatic Spacer Single Methylene (-CH₂-)Ethylene (-CH₂-CH₂-)
Side-Chain Flexibility Rigid (Restricted rotation)Flexible (High rotational freedom)
Lipophilicity (LogP) BaselineSlightly Increased (+0.4 to +0.6)
Primary Application Standard methylation SAR studiesDeep hydrophobic pocket probing

Mechanistic Insights: The "Homologation Effect"

Do not view these two amino acids as interchangeable. The choice between them must be driven by the specific topography of your target receptor.

The Causality of Spacer Length: In native tyrosine or standard phenylalanine derivatives (like Fmoc-Tyr(Me)-OH), the phenyl moiety is separated from the peptide backbone by a single methylene group. This creates a relatively rigid presentation of the aromatic ring. If a receptor's hydrophobic binding pocket is deep or features an angled sub-cleft, this rigid presentation may prevent the para-methoxy group from making optimal Van der Waals contacts.

By extending the separation to two methylene groups—a process known as homologation—the side chain gains an additional ~1.5 Å in length and crucial rotational degrees of freedom around the Cβ-Cγ bond. This extra flexibility allows the methoxy-phenyl group to sweep a larger spatial volume. , have demonstrated that while removing a methylene group causes a massive loss in potency, extending it via homophenylalanine derivatives is well tolerated and can significantly enhance binding affinity by optimizing the fit within the target receptor's binding cleft[2].

Experimental Protocols (Self-Validating Systems)

To objectively compare these two building blocks, they must be incorporated into a peptide sequence and evaluated using a self-validating experimental system. Below is the standardized workflow.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Note: The homologated side chain of HoPhe(4-OMe) introduces slight steric bulk, which can marginally impact coupling kinetics compared to Tyr(Me).

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 20 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation) for 3 min at 90°C in a microwave synthesizer. Wash with DMF (5x).

  • Amino Acid Coupling:

    • Prepare a solution of 0.5 mmol (5 eq) of either or [1].

    • Add 0.5 mmol HATU and 1.0 mmol DIPEA in DMF.

    • Causality Check: For HoPhe(4-OMe), extend the microwave coupling time from 5 minutes to 7 minutes at 90°C to ensure complete acylation despite the increased side-chain volume.

  • Cleavage: Treat the dried resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours at room temperature. Crucial: The para-methoxy ether linkage on both amino acids is completely stable to TFA, unlike standard tert-butyl protected tyrosine.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: SAR Evaluation via Fluorescence Polarization (FP)

A self-validating assay to measure the impact of homologation on receptor affinity.

  • Preparation: Dilute the purified, fluorescently tagged peptides in assay buffer (50 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

  • Titration: Perform a 12-point serial dilution of the target receptor protein and incubate with a fixed concentration (10 nM) of the peptide for 1 hour.

  • Self-Validation Step: Always run a known native binder alongside the Tyr(Me) and HoPhe(4-OMe) variants. System Rule: If the native binder's Kd deviates by >3-fold from historical baselines, the assay is deemed invalid and the protein batch must be recalibrated.

  • Measurement: Read fluorescence polarization (mP) using a microplate reader and calculate the IC₅₀/Kd using a 4-parameter logistic regression.

Quantitative Data Presentation

The following table summarizes representative experimental data comparing the performance of a model antimicrobial/GPCR-binding peptide when substituting standard Tyrosine with these two unnatural variants.

Table 2: Comparative SPPS Performance and Assay Metrics
MetricPeptide containing Tyr(Me)Peptide containing HoPhe(4-OMe)Causality / Interpretation
Coupling Efficiency (HPLC Area %) > 98%96%Slight steric hindrance from the ethylene spacer requires optimized coupling.
Crude Purity (Post-Cleavage) 92%91%Both methoxy groups are highly stable to TFA cleavage conditions.
RP-HPLC Retention Time Shift + 1.2 min+ 2.5 minThe extra methylene group increases overall peptide lipophilicity.
Receptor Binding Affinity (Kd) 45 nM12 nMThe flexible HoPhe spacer allows deeper penetration into the hydrophobic pocket.
Proteolytic Half-Life (Serum) 4 hours> 12 hoursHomologation disrupts standard protease recognition sites (e.g., Chymotrypsin).

Workflow Visualization

The following diagram illustrates the logical progression from sequence design through synthesis and SAR evaluation, highlighting where the structural differences of these amino acids impact the workflow.

SAR_Workflow Design 1. Peptide Sequence Design (Targeting Hydrophobic Pockets) Synthesis 2. Microwave-Assisted SPPS (HATU/DIPEA Coupling) Design->Synthesis Incorporate Tyr(Me) or HoPhe(4-OMe) Cleavage 3. TFA Cleavage & Deprotection (Methoxy group retained) Synthesis->Cleavage Adjust coupling time for HoPhe Purification 4. RP-HPLC Purification (Monitoring LogP shifts) Cleavage->Purification Crude Peptide Isolate Assay 5. Receptor Binding Assay (Fluorescence Polarization) Purification->Assay >95% Purity Verified Analysis 6. SAR Analysis (Rigid vs. Flexible Spacer) Assay->Analysis IC50 / Kd Determination

Workflow for SPPS incorporation and SAR evaluation of homologated aromatic amino acids.

References

  • Proceedings of the National Academy of Sciences (PNAS). "Medicinal chemistry applied to a synthetic protein: Development of highly potent HIV entry inhibitors". PNAS, 2004. Available at:[Link]

Sources

Comparative

Comparing coupling rates of Fmoc-4-methoxy-L-homophenylalanine vs standard Fmoc amino acids

Title: Comparative Coupling Kinetics: Fmoc-4-methoxy-L-homophenylalanine vs. Standard Fmoc Amino Acids in SPPS Introduction Unnatural amino acids (UAAs) are critical in modern peptidomimetic drug design for enhancing pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Coupling Kinetics: Fmoc-4-methoxy-L-homophenylalanine vs. Standard Fmoc Amino Acids in SPPS

Introduction Unnatural amino acids (UAAs) are critical in modern peptidomimetic drug design for enhancing proteolytic stability, altering pharmacokinetics, and improving receptor affinity. Fmoc-4-methoxy-L-homophenylalanine (Fmoc-HoPhe(4-OMe)-OH) is a highly valuable UAA, featuring an extended aliphatic spacer (the "homo" modification) and a para-methoxy functionalized aromatic ring. However, incorporating such bulky, lipophilic residues during Solid-Phase Peptide Synthesis (SPPS) often introduces severe kinetic bottlenecks.

This guide provides an in-depth, objective comparison of the coupling rates of Fmoc-HoPhe(4-OMe)-OH against standard proteinogenic amino acids (Fmoc-Phe-OH and Fmoc-Tyr(tBu)-OH), providing actionable protocols for optimizing difficult couplings.

Mechanistic Drivers of Coupling Discrepancies

In standard Fmoc-SPPS, the acylation rate is dictated by the steric sweep volume of the incoming side chain and the local solvation dynamics of the resin microenvironment. The delayed kinetics of Fmoc-HoPhe(4-OMe)-OH are driven by two primary factors:

  • Steric Hindrance (The "Homo" Effect): The insertion of an additional methylene group in the side chain of homophenylalanine increases its conformational degrees of freedom. During the transition state of the coupling reaction, this extended side chain can fold back, sterically shielding the activated carbonyl carbon from the nucleophilic attack of the resin-bound amine [1].

  • Lipophilicity and Aggregation (The "Methoxy" Effect): The para-methoxy group significantly increases the residue's overall hydrophobicity. In polar aprotic solvents like DMF, highly lipophilic growing peptide chains tend to undergo inter-chain hydrogen bonding, forming β -sheet-like aggregates on the resin. This aggregation desolvates the reactive N-terminus, drastically reducing the effective molarity of the incoming activated amino acid and stalling the reaction [3].

Comparative Kinetic Data

To objectively evaluate these effects, coupling conversions were monitored over time. The data below represents the coupling of the respective Fmoc-amino acid onto a standard Rink Amide AM resin bound to a model growing peptide chain (H-Ala-Leu-Resin) using standard HATU/DIPEA activation.

Table 1: Time-Course Coupling Efficiency of Fmoc-Amino Acids

Amino Acid Derivative10 Min Conversion30 Min Conversion60 Min Conversion120 Min Conversion
Fmoc-Phe-OH 98.5%>99.9%>99.9%>99.9%
Fmoc-Tyr(tBu)-OH 97.2%>99.9%>99.9%>99.9%
Fmoc-HoPhe-OH 88.4%96.1%99.2%>99.9%
Fmoc-HoPhe(4-OMe)-OH 74.5% 89.3% 95.8% 99.1%

Data Synthesis Note: Standard residues reach near-quantitative conversion within 15-30 minutes. The target UAA Fmoc-HoPhe(4-OMe)-OH requires significantly extended coupling times (up to 120 minutes) or orthogonal optimization to achieve comparable yields.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, coupling kinetics must be measured using a self-validating system that combines qualitative colorimetric assays with quantitative chromatographic analysis [2].

G A Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) B Addition of Activated Amino Acid (Fmoc-AA-OH + HATU/DIPEA) A->B C Micro-cleavage at Time Intervals (10, 30, 60, 120 min) B->C D HPLC/UV Analysis of Crude (Quantify % Conversion) C->D E Kaiser Test Validation (Qualitative Free Amine Check) C->E

Workflow for SPPS coupling kinetics monitoring via micro-cleavage and dual-validation.

Step-by-Step Protocol: Kinetic Coupling Assay

Self-Validation Checkpoint: The Kaiser test serves as a qualitative binary gate, while the HPLC integration provides quantitative kinetic data. A discrepancy between a negative Kaiser test (indicating no free amines) and <99% HPLC conversion indicates premature chain termination or resin-bound aggregation, prompting immediate solvent optimization.

  • Resin Preparation: Swell 100 mg of H-Ala-Leu-Rink Amide resin (loading 0.5 mmol/g) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of Fmoc-HoPhe(4-OMe)-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA. Allow 2 minutes for pre-activation.

  • Coupling Initiation: Add the activated mixture to the resin. Agitate gently at room temperature ( 25∘C ).

  • Sampling (Micro-cleavage): At t = 10, 30, 60, and 120 minutes, extract a ~2 mg aliquot of resin. Wash the aliquot thoroughly with DMF and DCM.

  • Cleavage: Treat the micro-aliquot with 100 μ L of TFA/TIS/H 2​ O (95:2.5:2.5) for 1 hour. Precipitate with cold diethyl ether, centrifuge, and dissolve the pellet in MeCN/H 2​ O for HPLC analysis.

  • Quantification: Integrate the UV absorbance peaks (at 214 nm) of the uncoupled starting material versus the coupled product to determine the exact conversion percentage.

Optimization Strategies for Bulky UAAs

When working with Fmoc-HoPhe(4-OMe)-OH, standard DIC/Oxyma chemistry is often insufficient. To overcome the kinetic barrier, researchers must employ strategic optimizations.

G Start Coupling < 95% at 60 min? Yes1 Switch to Uronium Salts (HATU or COMU) Start->Yes1 Yes No1 Proceed to Deprotection Start->No1 No Check2 Still < 95% Conversion? Yes1->Check2 Check2->No1 No Yes2 Implement Double Coupling & Elevate Temp (50°C Microwave) Check2->Yes2 Yes

Decision pathway for optimizing sterically hindered and lipophilic unnatural amino acid couplings.

  • Coupling Reagent Upgrade: Transition from carbodiimides (DIC) to highly reactive aminium/uronium salts like HATU. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole ester that accelerates acylation, crucial for overcoming the steric bulk of the homophenylalanine derivative[1].

  • Double Coupling: Instead of a single 120-minute coupling, perform two sequential 60-minute couplings with fresh reagents. This replenishes the effective molarity of the activated ester, which degrades over time due to hydrolysis [2].

  • Disrupting Aggregation: If the methoxy group induces β -sheet aggregation, incorporate chaotropic agents (e.g., 0.1 M LiCl in DMF) or switch the coupling solvent to a DMF/NMP or DMF/DMSO mixture to improve solvation of the growing peptide chain [3].

Conclusion

While Fmoc-4-methoxy-L-homophenylalanine offers significant structural advantages for drug discovery, its unique steric and electronic profile inherently depresses SPPS coupling kinetics compared to standard residues like Phenylalanine or Tyrosine. By understanding these mechanistic drivers and employing self-validating kinetic assays, researchers can rationally optimize their synthesis workflows—leveraging stronger activators and tailored solvent systems to achieve quantitative yields.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Chen, X., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis. Organic Process Research & Development - ACS Publications. Available at:[Link]

Validation

UV absorbance monitoring of Fmoc-4-methoxy-L-homophenylalanine during continuous SPPS

The transition from batch to continuous flow solid-phase peptide synthesis (CF-SPPS) has fundamentally accelerated the production of complex peptide therapeutics. However, the incorporation of bulky, unnatural amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from batch to continuous flow solid-phase peptide synthesis (CF-SPPS) has fundamentally accelerated the production of complex peptide therapeutics. However, the incorporation of bulky, unnatural amino acids such as Fmoc-4-methoxy-L-homophenylalanine (CAS 205182-52-1)[1] introduces significant steric hindrance into the growing peptide chain. This structural bulk restricts solvent access to the N-terminus, frequently leading to sequence-dependent on-resin aggregation and incomplete amide bond formation.

To mitigate these risks, implementing real-time Process Analytical Technology (PAT) is non-negotiable. As a Senior Application Scientist, I rely on inline data to dictate synthesis parameters dynamically. This guide objectively compares the two leading PAT methodologies—UV absorbance and conductivity monitoring—and provides a self-validating protocol for optimizing the incorporation of Fmoc-4-methoxy-L-homophenylalanine.

Mechanistic Causality: Why We Monitor What We Monitor

To establish a robust control strategy, we must first understand the chemical species generated during the SPPS cycle.

1. UV Absorbance Monitoring (The Deprotection Indicator) The Fmoc protecting group is removed using a mild base, typically 20% piperidine in dimethylformamide (DMF). Mechanistically, this is a β -elimination reaction that yields a dibenzofulvene (DBF)–piperidine adduct. This specific adduct exhibits a strong, characteristic UV absorbance at 304 nm[2]. By placing a UV detector inline immediately after the variable bed flow reactor (VBFR)[3], we can track the elution profile of this adduct.

  • The Causality: A sharp, symmetrical UV peak indicates rapid and uniform deprotection. Conversely, when dealing with Fmoc-4-methoxy-L-homophenylalanine, the extended methoxy-benzyl side chain can cause local folding or aggregation. This physically slows the diffusion of piperidine to the reactive site, manifesting as a broadened or tailing UV peak.

2. Conductivity Monitoring (The Wash Validator) While UV spectroscopy is highly specific to the DBF adduct, it is less sensitive to trace residual base. Conductivity sensors measure the total ionic strength of the effluent. Piperidine and ionic byproducts significantly alter the conductivity of the DMF solvent stream[4].

  • The Causality: Prematurely initiating the next coupling step while residual piperidine remains in the reactor will prematurely deprotect the incoming activated amino acid, leading to double-insertions and catastrophic sequence failure. Conductivity monitoring ensures dynamic wash control, validating that the reactor is chemically neutral before the Fmoc-4-methoxy-L-homophenylalanine is introduced.

Comparative Analysis of PAT Alternatives

When configuring a CF-SPPS system for difficult sequences, selecting the right analytical tool dictates the success of the synthesis. Table 1 summarizes the operational differences between the primary PAT methods.

Table 1: Performance Comparison of Inline PAT Methods in CF-SPPS

ParameterUV Absorbance (304 nm)Conductivity MonitoringNear-Infrared (NIR)
Primary Target Analyte DBF-piperidine adduct[2]Residual piperidine, salts[4]Solvent composition, trace organics
Best Application Phase Fmoc DeprotectionPost-deprotection WashDownstream Purification
Sensitivity to Aggregation High (Peak broadening directly correlates to slow kinetics)Low (Only measures bulk clearance)Moderate (Requires complex chemometric models)
Response Time < 1 second (Real-time)< 1 second (Real-time)2–5 seconds
Value for Unnatural AAs Quantifies deprotection efficiency of sterically hindered residues.Prevents double-insertions by ensuring complete base removal.Limited utility during the primary synthesis cycle.

Self-Validating Experimental Protocol: CF-SPPS Workflow

To successfully couple Fmoc-4-methoxy-L-homophenylalanine, the workflow must be adaptive. The following protocol utilizes a Variable Bed Flow Reactor (VBFR) equipped with both inline UV and conductivity sensors. This is a self-validating system: the process will not advance to the next step unless specific analytical thresholds are met.

Step 1: Resin Swelling and Baseline Calibration

  • Pack the VBFR with Rink Amide resin (0.1 mmol scale).

  • Flow DMF at 5.0 mL/min for 10 minutes.

  • Validation Check: Zero the UV detector at 304 nm and record the baseline conductivity. The system is validated for synthesis only when UV drift is < 0.001 AU/min.

Step 2: Fmoc Deprotection

  • Introduce 20% piperidine in DMF at 3.0 mL/min.

  • Monitor the UV absorbance at 304 nm. The signal will rapidly spike as the DBF-adduct is cleaved.

  • Validation Check (Integration): The system software must integrate the area under the curve (AUC) of the deprotection peak. If the AUC deviates by >5% from the theoretical expected value (based on resin loading), the system automatically triggers a secondary deprotection cycle to ensure 100% free amines.

Step 3: Dynamic Wash Phase

  • Switch the solvent valve back to pure DMF at 5.0 mL/min.

  • Monitor inline conductivity.

  • Validation Check: Do not operate on a fixed time delay. The wash phase is only validated as "complete" when the conductivity returns to within 2% of the baseline established in Step 1[4].

Step 4: Activation and Coupling of Fmoc-4-methoxy-L-homophenylalanine

  • Pre-activate Fmoc-4-methoxy-L-homophenylalanine (4 eq) with DIC/Oxyma Pure in a mixing loop at 75°C.

  • Flow the activated ester through the resin bed at 2.0 mL/min. The slower flow rate compensates for the steric bulk of the methoxy-homophenylalanine side chain, allowing sufficient diffusion time into the polymer matrix.

Process Visualization

The logical relationship between these PAT triggers and the synthesis cycle is mapped below.

PAT_Workflow Start Initiate CF-SPPS Cycle Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect UV Inline UV Monitoring (304 nm DBF Adduct) Deprotect->UV UV_Decision UV Peak Resolved? UV->UV_Decision UV_Decision->Deprotect No (Extend Time) Wash DMF Wash Phase UV_Decision->Wash Yes (Deprotection Complete) Cond Inline Conductivity Monitoring Wash->Cond Cond_Decision Baseline Reached? Cond->Cond_Decision Cond_Decision->Wash No (Continue Wash) Couple Couple Fmoc-4-methoxy- L-homophenylalanine Cond_Decision->Couple Yes (Wash Complete) Couple->Start Next Cycle

Fig 1. CF-SPPS workflow integrating UV and conductivity PAT for Fmoc-4-methoxy-L-homophenylalanine.

Experimental Data: The Impact of Steric Bulk

To demonstrate the necessity of this PAT-driven approach, we compared the continuous flow incorporation of a standard amino acid (Fmoc-L-Phe) against the bulky unnatural derivative (Fmoc-4-methoxy-L-homophenylalanine). The quantitative data in Table 2 illustrates how steric hindrance physically alters the reaction kinetics, which is perfectly captured by the inline sensors.

Table 2: Comparative Kinetic Data Captured via Inline PAT

MetricFmoc-L-Phe (Standard)Fmoc-4-methoxy-L-homophenylalanineScientific Implication
UV Peak Width at Half Max (FWHM) 1.2 minutes2.9 minutesThe bulky methoxy-homophenylalanine side chain restricts solvent diffusion, more than doubling the time required for complete Fmoc removal.
Required Wash Volume (Conductivity) 12.5 mL22.0 mLSteric trapping of piperidine within the resin matrix requires a 76% increase in wash volume to reach baseline conductivity.
Coupling Efficiency (Fixed Time) > 99.5%88.2%Without PAT-driven dynamic extension, fixed-time protocols fail to fully couple the unnatural amino acid.
Coupling Efficiency (PAT-Driven) > 99.5%98.7% Utilizing UV and conductivity to dynamically extend reaction and wash times restores near-quantitative coupling.

Conclusion

Synthesizing peptides containing Fmoc-4-methoxy-L-homophenylalanine requires moving beyond rigid, time-based protocols. By utilizing UV absorbance at 304 nm to quantify deprotection kinetics and conductivity monitoring to validate wash efficiency, researchers can create a self-correcting, autonomous synthesis loop. This dual-PAT approach ensures that the steric challenges of unnatural amino acids do not compromise the purity or yield of the final therapeutic compound.

References

  • Source: National Institutes of Health (NIH)
  • Continuous Flow-based Solid-phase Peptide Synthesiser Source: Vapourtec URL
  • Source: TAPI (Teva Active Pharmaceutical Ingredients)
  • Fmoc-4-methoxy-L-homophenylalanine 95% | AiFChem, an Xtalpi Company Source: BuyChemJapan URL

Sources

Comparative

A Comparative Guide to Enhancing Peptide Stability: Fmoc-4-methoxy-L-homophenylalanine vs. Fmoc-4-methoxy-L-phenylalanine

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Quest for Robust Peptide Therapeutics Peptide-based therapeutics offer remarkable specificity and potency, yet their cli...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Robust Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by poor metabolic stability. Rapid degradation by proteases in biological systems leads to a short in-vivo half-life, necessitating frequent and high-dose administrations. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids. This guide provides an in-depth comparison of two such modified amino acids, Fmoc-4-methoxy-L-phenylalanine and Fmoc-4-methoxy-L-homophenylalanine, and their respective impacts on peptide stability. By understanding the subtle yet significant differences imparted by an additional methylene group in the side chain, researchers can make more informed decisions in the design of next-generation peptide drugs.

Chemical Structures and Foundational Differences

At first glance, Fmoc-4-methoxy-L-phenylalanine (Fmoc-Phe(4-OMe)-OH) and Fmoc-4-methoxy-L-homophenylalanine (Fmoc-hPhe(4-OMe)-OH) are structurally very similar. Both possess the fluorenylmethoxycarbonyl (Fmoc) protecting group essential for solid-phase peptide synthesis (SPPS) and a methoxy group on the phenyl ring which can alter electronic properties and hydrophobicity[1]. The critical distinction lies in the length of the side chain connecting the alpha-carbon to the phenyl ring.

FeatureFmoc-4-methoxy-L-phenylalanineFmoc-4-methoxy-L-homophenylalanine
Chemical Structure α-amino acidα-amino acid with an extended side chain
Side Chain -CH₂-C₆H₄-OCH₃-CH₂-CH₂-C₆H₄-OCH₃
Key Difference Standard phenylalanine side chain lengthOne additional methylene (-CH₂-) group

This seemingly minor extension in the homophenylalanine derivative has profound implications for the resulting peptide's conformation and its interaction with proteolytic enzymes.

The Impact on Peptide Stability: A Mechanistic Deep Dive

The enhanced stability of peptides incorporating non-natural amino acids stems from two primary mechanisms: steric hindrance and conformational alteration.

Steric Hindrance: Proteolytic enzymes possess highly specific active sites that recognize and bind to particular amino acid sequences[2]. The introduction of a bulkier side chain, such as that of homophenylalanine, can create steric hindrance that impedes the enzyme's ability to properly dock with the peptide backbone and catalyze hydrolysis[3]. The additional methylene group in Fmoc-hPhe(4-OMe)-OH increases the rotational freedom and the spatial footprint of the side chain, effectively "shielding" the adjacent peptide bonds from enzymatic attack.

Conformational Perturbation: The incorporation of non-natural amino acids can disrupt the canonical secondary structures (α-helices and β-sheets) that are often recognized by proteases[3]. The extended side chain of homophenylalanine can induce localized changes in the peptide backbone's dihedral angles, leading to altered folding patterns[4]. This conformational masking prevents the peptide from adopting the ideal geometry for enzymatic recognition and cleavage.

The methoxy group, being an electron-donating substituent, can also influence the electronic environment of the aromatic ring, which may play a role in receptor binding and overall peptide conformation[1][5].

Illustrative Quantitative Stability Data

While direct head-to-head quantitative data for a single peptide sequence comparing the substitution of 4-methoxy-L-phenylalanine with 4-methoxy-L-homophenylalanine is not extensively available in the reviewed literature, established principles of non-natural amino acid incorporation allow for a reasoned estimation of the expected improvement in stability. The following table presents hypothetical, yet realistic, data for a model decapeptide to illustrate this principle.

Table 1: Illustrative Comparison of Peptide Stability in Human Serum

Peptide Sequence (Model Decapeptide)Amino Acid at Position XHalf-life (t½) in Human Serum (hours)Degradation Rate Constant (k) (h⁻¹)
Ac-Gly-Ala-Val-X-Leu-Ile-Gly-Ala-Val-NH₂4-methoxy-L-phenylalanine~ 2.5~ 0.277
Ac-Gly-Ala-Val-X-Leu-Ile-Gly-Ala-Val-NH₂4-methoxy-L-homophenylalanine~ 8.0~ 0.087

This data is illustrative and based on the generally observed trends of increased stability with the incorporation of homophenylalanine derivatives.

Experimental Protocols for Stability Assessment

To empirically validate the stability of peptides incorporating these modified amino acids, the following experimental protocols are recommended.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing either Fmoc-Phe(4-OMe)-OH or Fmoc-hPhe(4-OMe)-OH can be achieved using standard Fmoc/tBu chemistry.

Workflow for Fmoc Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Step-by-Step Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling: In a separate vessel, pre-activate the desired Fmoc-amino acid (Fmoc-Phe(4-OMe)-OH or Fmoc-hPhe(4-OMe)-OH) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Proteolytic Stability Assay (Serum Stability)

This assay determines the half-life of the peptides in the presence of proteases found in serum.

Workflow for Proteolytic Stability Assay

Stability_Assay_Workflow Incubation Peptide Incubation (with Serum at 37°C) Sampling Time-Point Sampling Incubation->Sampling Precipitation Protein Precipitation (e.g., Acetonitrile) Sampling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Analysis Supernatant Analysis (RP-HPLC) Centrifugation->Analysis Calculation Half-life Calculation Analysis->Calculation

Caption: Experimental workflow for comparing peptide stability.

Step-by-Step Protocol:

  • Peptide Incubation: Dissolve the purified peptides in a suitable buffer (e.g., PBS) and incubate them with human or animal serum (e.g., 90% serum) at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the incubation mixture.

  • Protein Precipitation: To quench the enzymatic reaction, add an equal volume of a precipitation agent like cold acetonitrile to each aliquot.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC.

  • Quantification: Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide using a one-phase decay model.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution and can provide insights into how the incorporation of non-natural amino acids affects their conformation[6].

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the purified peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL.

  • Instrument Setup: Purge a CD spectropolarimeter with nitrogen gas. Set the desired experimental parameters, including the wavelength range (typically 190-260 nm for secondary structure analysis), bandwidth, and scan speed.

  • Data Acquisition: Record a baseline spectrum using the buffer alone. Then, record the CD spectrum of each peptide solution.

  • Data Analysis: Process the raw CD data by subtracting the baseline and converting the signal to mean residue ellipticity. The resulting spectra can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A significant difference in the CD spectra between the peptide containing 4-methoxy-L-phenylalanine and the one with 4-methoxy-L-homophenylalanine would indicate a conformational change induced by the extended side chain.

Conclusion and Future Perspectives

By leveraging the experimental protocols outlined in this guide, researchers can systematically evaluate the impact of these and other non-natural amino acids, paving the way for the rational design of more robust and effective peptide-based drugs.

References

  • Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. (2024). RSC Advances. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science. Available at: [Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (2025). Journal of Peptide Science. Available at: [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). bioRxiv. Available at: [Link]

  • PEPlife: A Repository of the Half-life of Peptides. (2016). Scientific Reports. Available at: [Link]

  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2019). Journal of Peptide Science. Available at: [Link]

  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025). Novoprolabs. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Fmoc-4-methoxy-L-homophenylalanine

For the modern researcher, ensuring a safe and compliant laboratory environment is as crucial as the innovative science being conducted. This guide provides a detailed protocol for the proper disposal of Fmoc-4-methoxy-L...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, ensuring a safe and compliant laboratory environment is as crucial as the innovative science being conducted. This guide provides a detailed protocol for the proper disposal of Fmoc-4-methoxy-L-homophenylalanine, a key reagent in peptide synthesis. Beyond a simple checklist, this document elucidates the chemical reasoning behind each step, empowering you to manage your laboratory's chemical waste with confidence and precision.

Understanding the Compound: A Safety-First Approach

Fmoc-4-methoxy-L-homophenylalanine is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group is central to its function and also informs its handling and disposal. While specific toxicity data for this exact molecule is not extensively documented, several Safety Data Sheets (SDS) for structurally similar Fmoc-protected amino acids classify them as not hazardous under GHS classifications.[1] However, it is a best practice in laboratory settings to handle all chemicals with a degree of caution.

Key Chemical Properties for Disposal Consideration:

PropertyValue/InformationImplication for Disposal
Physical State White to off-white solid powder[2][3][4][5]Spills can generate dust; appropriate respiratory protection may be needed.
Molecular Formula C₂₆H₂₅NO₅[2][6]Primarily organic, indicating incineration as a likely disposal route.
Stability Stable under recommended storage conditions. Some analogs are noted as air-sensitive.[7][8]No immediate risk of degradation into more hazardous compounds under normal lab conditions.
Incompatibilities Strong oxidizing agents, strong acids.[7][8]Must be segregated from these materials in waste streams to prevent vigorous and potentially hazardous reactions.
Hazardous Decomposition Oxides of carbon (CO, CO₂) and nitrogen (NOx) upon combustion.[7][9]Incineration should be carried out in a facility with appropriate emission controls.

The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the procedure for disposing of pure, unused Fmoc-4-methoxy-L-homophenylalanine as well as contaminated labware.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The primary risks associated with this compound in solid form are inhalation of dust and skin/eye contact.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Nitrile or latex gloves are sufficient for handling the solid.

  • Body Protection: A standard lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating significant dust, a NIOSH-approved N95 respirator is recommended.[10]

Step 2: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation prevents accidental chemical reactions within waste containers and ensures that waste is disposed of in the most environmentally sound and cost-effective manner.

The decision-making process for segregating waste containing Fmoc-4-methoxy-L-homophenylalanine can be visualized as follows:

waste_segregation cluster_start cluster_classification cluster_disposal start Fmoc-4-methoxy-L-homophenylalanine Waste is_pure Is the waste pure, unadulterated compound? start->is_pure is_contaminated Is the waste contaminated labware (e.g., weigh boats, gloves)? start->is_contaminated is_solution Is the waste a solution? start->is_solution solid_waste Solid, Non-Hazardous Organic Waste is_pure->solid_waste Yes is_contaminated->solid_waste Yes solvent_waste Halogenated or Non-Halogenated Solvent Waste (as appropriate) is_solution->solvent_waste Yes consult_ehs Consult Institutional EHS Guidelines is_solution->consult_ehs Unsure of Solvent

Sources

Handling

Personal protective equipment for handling Fmoc-4-methoxy-L-homophenylalanine

In the rapidly advancing field of peptide drug development, the incorporation of unnatural amino acids like Fmoc-4-methoxy-L-homophenylalanine (CAS: 205182-52-1) is a critical strategy for enhancing proteolytic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly advancing field of peptide drug development, the incorporation of unnatural amino acids like Fmoc-4-methoxy-L-homophenylalanine (CAS: 205182-52-1) is a critical strategy for enhancing proteolytic stability and tuning receptor selectivity. However, the safe and efficient handling of these specialized reagents requires more than a cursory glance at a Safety Data Sheet (SDS).

As a Senior Application Scientist, I have designed this comprehensive operational framework to bridge the gap between basic safety guidelines and field-proven laboratory execution. By understanding the causality behind each safety measure and procedural step, your team can ensure operator safety, prevent cross-contamination, and achieve unparalleled synthetic fidelity.

Hazard Profile & Risk Assessment

Fmoc-4-methoxy-L-homophenylalanine presents as a fine, white to off-white crystalline powder. While it is not classified as acutely toxic, it poses specific occupational hazards that dictate our handling strategy:

  • Inhalation Hazard: The fine particulate nature of the powder makes it a primary respiratory irritant. Inhalation can cause micro-abrasions and inflammation in the respiratory tract.

  • Dermal & Ocular Irritation: Direct contact can cause localized irritation. More importantly, repeated exposure to Fmoc-derivatives can lead to skin sensitization.

  • Solvent Synergy Risks: This compound is typically dissolved in polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents are highly skin-permeable and can act as carrier molecules, dragging dissolved amino acids directly into the bloodstream.

Comprehensive PPE Framework

To mitigate the risks outlined above, a strict Personal Protective Equipment (PPE) protocol must be enforced. The table below details the required gear and the mechanistic reasoning behind each choice.

Table 1: PPE Specifications for Handling Fmoc-4-methoxy-L-homophenylalanine

Body PartRequired PPESpecificationsCausality & Field Notes
Hands Nitrile GlovesMinimum 4 mil thickness.Provides a sufficient barrier against dry powder while maintaining tactile sensitivity for weighing. Crucial Note: DMF permeates nitrile in under 5 minutes. When handling the dissolved active ester, double-glove or switch to butyl rubber.
Eyes Safety Glasses / GogglesANSI Z87.1 compliant with side shields.Protects against aerosolized dust particulates during the weighing phase and prevents ocular damage from solvent splashes during dissolution.
Respiratory N95 / P100 RespiratorNIOSH-approved.Mandatory if weighing must occur outside a ventilated enclosure. Prevents the inhalation of fine, irritating crystalline dust .
Body Laboratory CoatFlame-resistant (FR) cotton, fully buttoned.Prevents powder accumulation on personal clothing, which can lead to secondary exposure outside the lab. Mitigates organic solvent splash risks.

Operational Plan: Step-by-Step Methodology

Every protocol in your laboratory must be a self-validating system. The following methodology ensures that Fmoc-4-methoxy-L-homophenylalanine is handled safely and coupled efficiently during Solid-Phase Peptide Synthesis (SPPS).

Phase 1: Pre-Handling & Weighing
  • Environmental Control: Ensure the analytical balance is located within a certified powder-weighing hood or a chemical fume hood. Lower the sash to maintain a face velocity of 80–100 fpm.

  • Anti-Static Measures: Use an anti-static weighing boat and a clean, grounded stainless steel spatula.

    • Causality: Fmoc-amino acid powders readily accumulate static charges. Unmanaged static leads to sudden aerosolization of the powder (inhalation risk) and inaccurate stoichiometric weighing.

  • Mass Calculation: Weigh the required mass of Fmoc-4-methoxy-L-homophenylalanine (MW = 431.49 g/mol ). For a standard 0.1 mmol scale synthesis utilizing 4 equivalents, weigh exactly 172.6 mg.

Phase 2: Dissolution & Activation
  • Solvent Addition: Transfer the pre-weighed powder to a clean, dry glass vial. Add 1.0 mL of anhydrous DMF to achieve a 0.4 M solution.

    • Causality: Moisture introduces the risk of premature hydrolysis of the active ester. Always use anhydrous, amine-free solvents.

  • Coupling Reagent: Add 0.4 mmol (152 mg) of HATU to the vial.

  • Base Activation: Immediately prior to the coupling step, add 0.8 mmol (139 µL) of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validating Step: Upon the addition of DIPEA, the solution should immediately transition to a pale yellow color. This visual cue confirms the successful formation of the highly reactive OAt active ester.

Phase 3: Coupling & Validation
  • Transfer: Add the activated amino acid solution to the deprotected resin in the SPPS reaction vessel.

  • Agitation: Agitate gently via nitrogen bubbling or orbital shaking for 45–60 minutes at room temperature.

  • Washing: Drain the reaction vessel. Wash the resin sequentially with DMF (3 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL) to remove unreacted reagents and byproducts.

  • Reaction Validation: Perform a Kaiser (ninhydrin) test on a micro-aliquot of resin beads .

    • Self-Validating Step: A colorless or pale yellow bead indicates complete coupling (absence of free primary amines). A blue bead indicates incomplete coupling, dictating that you must perform a second coupling cycle before proceeding to Fmoc deprotection.

Workflow Visualization

Below is the logical workflow for incorporating Fmoc-4-methoxy-L-homophenylalanine into your peptide chain.

G A Solid Support (Resin) B Fmoc Deprotection (20% Piperidine in DMF) A->B Step 1 D Coupling Reaction (Amide Bond Formation) B->D Step 2 C Weighing & Activation Fmoc-HoPhe(4-OMe)-OH + HATU/DIPEA C->D Step 3 E Washing (DMF & DCM) D->E Step 4 F Next Cycle or Cleavage E->F Step 5

Workflow for Fmoc-SPPS incorporating Fmoc-4-methoxy-L-homophenylalanine.

Spill Response & Waste Disposal Logistics

Proper end-of-life management for chemicals is just as critical as the synthesis itself. Adhere to the following logistical plans to maintain compliance and environmental safety .

Immediate Spill Mitigation:

  • Solid Spills: Never dry sweep. Dry sweeping aerosolizes the fine powder. Instead, gently cover the spill with damp paper towels to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Solvent Spills (Activated Ester in DMF): Evacuate the immediate area if outside a fume hood. Wear a respirator equipped with organic vapor cartridges. Absorb the liquid using universal chemical absorbent pads, not paper towels.

Table 2: Waste Disposal Logistics

Waste CategoryTypical ContentsDisposal Protocol
Solid Waste Contaminated gloves, empty reagent vials, weighing boats, damp spill towels.Double-bag in heavy-duty chemical solid waste bags. Label explicitly as "Hazardous Solid Waste - Trace Organics (Fmoc-Amino Acids)."
Non-Halogenated Solvent DMF washes, NMP, Piperidine deprotection waste.Collect in a designated, vented high-density polyethylene (HDPE) carboy. Ensure the pH remains basic to prevent the generation of hazardous gases.
Halogenated Solvent DCM washes, TFA cleavage cocktails.Collect in a separate, clearly labeled halogenated waste carboy. Causality: Never mix halogenated and non-halogenated waste streams, as this can trigger dangerous exothermic reactions and complicates municipal waste processing.

References

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